2,5-Dichloro-n-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKUYAJGXCRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283394 | |
| Record name | 2,5-dichloro-n-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-15-4 | |
| Record name | 2,5-Dichloro-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31190 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dichloro-n-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dichloro-N-methylbenzenesulfonamide, a versatile building block in medicinal and agricultural chemistry. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as a technical resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Chemical Identity and Physical Properties
This compound is a dichlorinated aromatic sulfonamide. The presence of the sulfonamide functional group makes it a valuable scaffold in the development of pharmacologically active compounds, as this moiety is known to confer inhibitory activity against a variety of enzymatic targets.[1]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6326-15-4 | |
| Molecular Formula | C₇H₇Cl₂NO₂S | |
| Molecular Weight | 240.11 g/mol | |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| InChI Key | GGMKUYAJGXCRTE-UHFFFAOYSA-N |
Synthesis and Purification
The primary route for the synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with methylamine.[1] This is a nucleophilic substitution reaction at the sulfonyl chloride group.
Synthesis Protocol
The following protocol is adapted from the synthesis of a structurally similar compound, 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide.[2] This procedure can be reasonably expected to yield the target compound with minor modifications as necessary.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methylamine (1.1 eq) in the same solvent to the cooled mixture.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices
-
Choice of Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the intermediate.
-
Use of a Base: The addition of a base like triethylamine is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the methylamine, which would render it non-nucleophilic and halt the reaction.[3]
-
Aqueous Workup: The series of washes with acidic, basic, and neutral solutions are designed to remove unreacted starting materials, the base, and any water-soluble byproducts.
Spectroscopic Characterization
While specific spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from data on analogous compounds and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Rationale |
| ¹H NMR | - Aromatic protons (3H): Multiplets in the range of 7.5-8.0 ppm. The specific splitting pattern will be complex due to the dichloro-substitution.- N-H proton (1H): A broad singlet, the chemical shift of which is solvent and concentration-dependent.- N-methyl protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm. |
| ¹³C NMR | - Aromatic carbons (6C): Peaks in the range of 125-150 ppm. Carbons bearing chlorine atoms will be significantly shifted.- N-methyl carbon (1C): A peak in the range of 25-35 ppm. |
| IR Spectroscopy | - N-H stretch: A peak around 3200-3400 cm⁻¹.- S=O stretches: Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. |
| Mass Spectrometry | - Molecular ion (M⁺) peak corresponding to the molecular weight (240.11 g/mol ).- Isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).- Fragmentation pattern showing loss of SO₂, methyl, and chlorine radicals. |
Reactivity and Potential Applications
The reactivity of this compound is primarily centered around the sulfonamide functional group and the dichlorinated aromatic ring.
-
N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base, allowing for further functionalization at the nitrogen atom.
-
Aromatic Substitution: The dichlorinated benzene ring is deactivated towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under certain conditions.
The structural motifs present in this molecule make it a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: The benzenesulfonamide core is a key pharmacophore in a wide range of therapeutic agents, including diuretics, hypoglycemic agents, and antibiotics. The 2,5-dichloro substitution pattern can be explored to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Agrochemicals: Benzenesulfonamide derivatives are also prevalent in the development of herbicides.[1]
Safety and Handling
-
Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, based on available scientific literature and established chemical principles. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its therapeutic and commercial potential.
References
-
Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2476. [Link]
-
PubChem. This compound. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2,5-Dichloro-N-methylbenzenesulfonamide (CAS No. 6326-15-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with field-proven experimental insights. We delve into the compound's structural and molecular properties, outline a robust synthetic pathway, and present a multi-technique approach for analytical characterization, including spectroscopic and chromatographic methods. Each section is grounded in authoritative principles, explaining the causality behind experimental choices to ensure both accuracy and reproducibility. The guide includes detailed protocols, data summarization in tabular format, and logical workflow diagrams to provide a self-validating framework for the scientific investigation of this compound.
Introduction: The Sulfonamide Scaffold in Modern Research
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a wide array of pharmacologically active agents.[1] Its presence is integral to the mechanism of action of numerous therapeutic classes, including diuretics, anticonvulsants, and a multitude of antimicrobial drugs. The compound this compound belongs to this versatile class. The strategic placement of chloro-substituents on the benzene ring significantly modifies the electronic and steric properties of the molecule, making it a valuable intermediate for synthesizing more complex molecular architectures.[1] Understanding the fundamental physicochemical properties of this specific analogue is paramount for its effective utilization in drug discovery, structure-activity relationship (SAR) studies, and the development of novel chemical entities in agricultural research.[1] This guide serves as a foundational resource, detailing the essential data and methodologies required for its comprehensive scientific appraisal.
Core Physicochemical & Molecular Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. This data is critical for designing experiments, developing analytical methods, and conducting computational modeling.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6326-15-4 | [2][3] |
| Molecular Formula | C₇H₇Cl₂NO₂S | [1] |
| Molecular Weight | 240.11 g/mol | [1] |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | [1] |
| InChI Key | GGMKUYAJGXCRTE-UHFFFAOYSA-N | [1] |
| Calculated LogP | 1.9181 | [4] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | [4] |
| Physical Appearance | Expected to be a solid at room temperature, consistent with similar sulfonamide structures.[5][6] | N/A |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[6][7] | N/A |
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is via a nucleophilic substitution reaction between 2,5-dichlorobenzenesulfonyl chloride and methylamine.[8] This is a variation of the well-established Hinsberg reaction for sulfonamide formation.[9]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the methylamine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.[8] This forms a tetrahedral intermediate. The subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the stable sulfonamide. A tertiary amine base, such as triethylamine, is crucial. It acts as an HCl scavenger, neutralizing the acid byproduct that would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[9]
Experimental Workflow: Synthesis
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2,5-Dichloro-n-methylbenzenesulfonamide molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-N-methylbenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic sulfonamide that serves as a valuable scaffold and synthetic intermediate in medicinal and agricultural chemistry.[1] The sulfonamide functional group is a well-established pharmacophore, integral to a wide range of therapeutic agents due to its ability to mimic a peptide bond and act as an inhibitor for various enzymatic targets, most notably carbonic anhydrases.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility, which dictates their ability to fit into and interact with specific binding sites.[2][3][4]
This technical guide provides a comprehensive analysis of the molecular structure of this compound, leveraging experimental data from analogous compounds and theoretical principles. We will explore its key structural parameters, conformational preferences, and the modern analytical techniques employed to elucidate these properties, offering field-proven insights for researchers in drug discovery and chemical development.
Molecular Structure and Synthesis
The structure of this compound is characterized by a benzene ring functionalized with chlorine atoms at positions 2 and 5, and a sulfonamide group to which a methyl group is attached. The electrophilic nature of the sulfur atom in the precursor, 2,5-dichlorobenzenesulfonyl chloride, is central to its synthesis.
Synthesis Pathway
The primary and most direct synthesis route involves a nucleophilic substitution reaction between 2,5-dichlorobenzenesulfonyl chloride and methylamine.[1][5] The lone pair of electrons on the nitrogen atom of methylamine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. To drive the reaction to completion and improve yield, a base such as pyridine or triethylamine is typically added. This base acts as a scavenger for the hydrogen chloride (HCl) byproduct, preventing the protonation of the methylamine and ensuring it remains a potent nucleophile.[6]
Caption: General synthesis workflow for this compound.
Structural Parameters
Table 1: Predicted Bond Lengths and Angles
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Bond Lengths (Å) | ||
| S=O | 1.43 - 1.45 Å | Consistent with typical sulfonamide structures. |
| S-N | 1.62 - 1.64 Å | Standard length for sulfonamide S-N bonds. |
| S-C (aromatic) | 1.76 - 1.78 Å | Typical S-C bond length in arylsulfonamides. |
| C-Cl | 1.73 - 1.75 Å | Standard aromatic C-Cl bond length. |
| **Bond Angles (°) ** | ||
| O=S=O | 118 - 120° | The largest angle around the sulfur atom.[8] |
| C-S-N | 106 - 108° | Reflects tetrahedral geometry at the sulfur center. |
| S-N-C | 118 - 122° | Influenced by the methyl substituent. |
Caption: 2D Molecular Structure of the target compound.
Conformational Analysis
The biological function of a molecule is dictated by its three-dimensional shape. For this compound, the overall conformation is primarily determined by the rotation around two key single bonds: the S-C(aryl) bond and the S-N bond.
Key Torsional Angles
-
C(aryl)-S-N-C(methyl): This torsion angle defines the orientation of the N-methyl group relative to the dichlorinated benzene ring. Crystallographic studies of similar N-substituted dichlorobenzenesulfonamides reveal that this linkage typically adopts a gauche conformation, with torsion angles often falling in the range of 50-70°.[7][8] This arrangement minimizes steric clash between the substituents on the nitrogen and the aromatic ring.
-
C-C-S-N: This angle describes the orientation of the entire sulfonamide group with respect to the plane of the benzene ring. Theoretical and experimental studies on benzenesulfonamides have shown that the lowest energy conformation often features the S-N bond oriented nearly perpendicular to the plane of the aromatic ring.[2][4]
Factors Influencing Conformational Stability
-
Steric Hindrance: The presence of a chlorine atom at the ortho position (C2) of the benzene ring creates significant steric hindrance. This repulsion influences the rotational barrier around the S-C bond and favors conformations where the bulkier parts of the sulfonamide group are directed away from this substituent.
-
Intramolecular Interactions: In related structures, weak intramolecular hydrogen bonds, such as N-H···Cl or C-H···O, have been observed.[7][8] These interactions can further stabilize specific conformers, locking the molecule into a preferred orientation.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the sulfonyl group influences the electron distribution across the molecule, which can have a subtle but important effect on bond lengths and rotational energy barriers.
Caption: Key factors governing the molecular conformation.
Methodologies for Structural and Conformational Elucidation
A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the molecule's structural landscape.
X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline solid state.[10] It is the gold standard for unequivocally determining bond lengths, bond angles, and the preferred solid-state conformation.[11][12]
Experimental Protocol: The Crystallographic Workflow
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer, cooled (typically to 100 K) to reduce thermal vibration, and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map, from which a molecular model is built and refined to match the experimental data.[12]
Caption: Standard workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for probing molecular structure and conformation in the solution state, which is more biologically relevant for drug-receptor interactions.
-
¹H and ¹³C NMR: These experiments are used to confirm the molecular connectivity and chemical environment of each atom.[13][14]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[15] The presence and intensity of NOESY cross-peaks provide crucial distance restraints that are used to build and validate a 3D model of the predominant solution-state conformation.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules.[16][17] DFT calculations can predict the optimized geometry of different conformers and calculate their relative energies, identifying the most stable (lowest energy) structures in the gas phase.[2][3] This theoretical approach complements experimental data by providing insights into conformations that may be present but are difficult to detect experimentally.
Conclusion
The molecular architecture of this compound is governed by a delicate balance of steric, electronic, and intramolecular forces. Its conformation is characterized by a gauche orientation about the C-S-N-C linkage and a preference for the sulfonamide group to be positioned perpendicular to the dichlorinated aromatic ring. A thorough understanding of these structural nuances, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount. This knowledge provides a critical foundation for structure-activity relationship (SAR) studies and the rational design of novel, more potent, and selective therapeutic agents.
References
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MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
- Senger, M. R., et al. (n.d.). Sulfonamide-related conformational effects and their importance in structure-based design.
-
Melosso, M., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences, 23(9), 4811. Retrieved from [Link]
- Vibha, K., et al. (2023). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147.
-
Parvez, H., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-30. Retrieved from [Link]
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Melosso, M., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Al-Hossain, I., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Heliyon, 10(14), e34499. Retrieved from [Link]
-
Gowda, B. T., et al. (2011). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o40. Retrieved from [Link]
-
Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir. Retrieved from [Link]
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Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. Retrieved from [Link]
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Khan, I. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1473. Retrieved from [Link]
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Biktagirov, T. B., et al. (2020). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 25(24), 5897. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,5-Dichloro-N-methylbenzenesulfonamide in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and influencing factors related to the solubility of 2,5-Dichloro-N-methylbenzenesulfonamide in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with this and similar sulfonamide-based compounds.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established privileged structure in the development of pharmacologically active compounds, known for conferring inhibitory activity against various enzymatic targets.[1] The solubility of such a compound is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to challenges in formulation, bioavailability, and ultimately, clinical efficacy.[2] Therefore, a thorough understanding and characterization of the solubility of this compound in various organic solvents is paramount for its successful application in research and development. This guide will delve into the theoretical underpinnings of its solubility, provide a practical methodology for its experimental determination, and explore the key factors that govern its dissolution in organic media.
Theoretical Framework: Understanding the Energetics of Dissolution
The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy change (ΔG_sol) for dissolution determines the solubility. This process can be conceptually broken down into three key energetic steps, as illustrated in the diagram below:
Figure 1: A conceptual diagram illustrating the energetic steps involved in the dissolution of a crystalline solute.
-
Lattice Energy (ΔH_lattice): This is the energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice. This is an endothermic process.
-
Solvent-Solvent Interaction (ΔH_solvent-solvent): Energy is needed to overcome the cohesive forces between the solvent molecules to create a cavity for the solute molecule. This is also an endothermic process.
-
Solvation Energy (ΔH_solute-solvent): This is the energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process.
The overall enthalpy of solution (ΔH_sol) is the sum of these three enthalpy changes. For dissolution to be favorable, the Gibbs free energy of solution must be negative.
Key Factors Influencing the Solubility of this compound
The solubility of this compound in a given organic solvent is not a fixed value but is influenced by a variety of factors.[2][3] A systematic understanding of these factors is crucial for solvent selection in synthesis, purification, and formulation.
Nature of the Solvent and Solute (Polarity Matching)
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a significant role. This compound possesses both polar (sulfonamide group) and non-polar (dichlorinated benzene ring) regions. Therefore, its solubility will be highest in solvents with a similar balance of polarity.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in hydrogen bonding and dipole-dipole interactions with the sulfonamide group, which can enhance solubility.[4]
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar dichlorinated benzene ring. The polar sulfonamide group may limit solubility in highly non-polar solvents.
-
Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): These solvents have strong dipole moments and can effectively solvate both polar and non-polar parts of the molecule, often leading to higher solubility.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).
-
Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat, increasing the temperature will increase the solubility. This is the most common scenario for the dissolution of crystalline solids in liquids.
-
Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, increasing the temperature will decrease the solubility.
For most sulfonamides, the dissolution process in organic solvents is endothermic, meaning solubility generally increases with temperature.[2]
Crystal Structure (Polymorphism)
The crystalline form of this compound can significantly impact its solubility. Different crystalline forms, known as polymorphs, have different lattice energies. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility. Amorphous forms, lacking a well-defined crystal lattice, are generally more soluble than their crystalline counterparts.[3]
Sources
A Technical Guide to the Spectral Analysis of 2,5-Dichloro-N-methylbenzenesulfonamide
The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related, structurally analogous compounds.
Synthesis of 2,5-Dichloro-N-methylbenzenesulfonamide
A reliable method for the synthesis of this compound is a modified nucleophilic substitution reaction, based on established protocols for similar sulfonamides.[2][3] The reaction involves the condensation of 2,5-dichlorobenzenesulfonyl chloride with methylamine.
Experimental Protocol
Materials:
-
2,5-Dichlorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Triethylamine or pyridine (as an HCl scavenger)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2,5-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of methylamine and triethylamine in dichloromethane.
-
Slowly add the methylamine solution dropwise to the stirred solution of 2,5-dichlorobenzenesulfonyl chloride over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis and workup workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ | 2.6 - 2.8 | Singlet (or Doublet if N-H coupling is observed) | - (or ~5 Hz if coupled to N-H) |
| Ar-H (H6) | 7.8 - 8.0 | Doublet | 2.0 - 2.5 (meta coupling) |
| Ar-H (H4) | 7.5 - 7.7 | Doublet of Doublets | 8.5 - 9.0 (ortho), 2.0 - 2.5 (meta) |
| Ar-H (H3) | 7.4 - 7.6 | Doublet | 8.5 - 9.0 (ortho coupling) |
| N-H | 4.8 - 5.2 | Quartet (or broad singlet) | ~5 Hz (if coupled to CH₃) |
Interpretation of the Predicted ¹H NMR Spectrum
-
N-Methyl Protons: The methyl group attached to the nitrogen is expected to appear as a singlet in the upfield region, typically around 2.6-2.8 ppm. In some solvents, coupling to the N-H proton can occur, resulting in a doublet with a coupling constant of approximately 5 Hz. The N-H proton would then appear as a quartet.
-
Aromatic Protons: The three aromatic protons are in distinct chemical environments and will exhibit a characteristic splitting pattern.
-
H6: This proton is ortho to the electron-withdrawing sulfonyl group and will be the most deshielded, appearing furthest downfield. It is split only by H4 (meta-coupling), resulting in a doublet with a small J value (2.0-2.5 Hz).
-
H4: This proton is situated between two chlorine atoms and is split by both H3 (ortho-coupling) and H6 (meta-coupling), leading to a doublet of doublets.
-
H3: This proton is ortho to a chlorine atom and is split only by H4 (ortho-coupling), resulting in a doublet with a larger J value (8.5-9.0 Hz).
-
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 29 - 32 |
| Aromatic C-Cl (C2, C5) | 132 - 135 |
| Aromatic C-H (C3, C4, C6) | 128 - 132 |
| Aromatic C-S (C1) | 138 - 141 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
N-Methyl Carbon: The N-methyl carbon will appear at the highest field (lowest ppm value) around 29-32 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 128-141 ppm. The carbon atom directly attached to the sulfur of the sulfonamide group (C1) will be the most downfield due to the strong electron-withdrawing effect. The carbons bonded to chlorine (C2 and C5) will also be downfield. The remaining carbons (C3, C4, and C6) will appear in the more shielded region of the aromatic signals. Due to the asymmetry of the substitution pattern, six distinct aromatic carbon signals are expected.
Experimental Protocol for NMR Spectroscopy
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3250 - 3350 | Medium |
| C-H (aromatic) | Stretch | 3050 - 3150 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=C (aromatic) | Stretch | 1570 - 1600 and 1450 - 1490 | Medium-Strong |
| S=O (sulfonamide) | Asymmetric Stretch | 1330 - 1360 | Strong |
| S=O (sulfonamide) | Symmetric Stretch | 1150 - 1180 | Strong |
| S-N (sulfonamide) | Stretch | 900 - 940 | Medium |
| C-Cl | Stretch | 700 - 850 | Strong |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric S=O stretching vibrations are expected to appear around 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. A medium-intensity band for the N-H stretch should be observable around 3250-3350 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present, as will the strong C-Cl stretching bands in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Prepare a sample of the solid this compound as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Ion | Predicted Relative Abundance |
| 240/242/244 | [M]⁺ (Molecular Ion) | Medium |
| 209/211/213 | [M - CH₃ - H]⁺ | Low |
| 175/177 | [C₆H₃Cl₂S]⁺ | Strong |
| 147/149 | [C₆H₃Cl₂]⁺ | Medium |
| 111 | [C₆H₄Cl]⁺ | Medium |
| 75 | [C₆H₃]⁺ | Low |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 240, with characteristic isotopic peaks at m/z 242 and 244 due to the presence of two chlorine atoms. The relative intensities of these peaks will follow the expected isotopic abundance pattern for two chlorine atoms (approximately 9:6:1).
-
Fragmentation Pathways: The primary fragmentation pathway is expected to be the cleavage of the S-N bond, leading to the formation of the 2,5-dichlorobenzenesulfonyl cation at m/z 175/177, which is likely to be a prominent peak. Further fragmentation of this ion by loss of SO₂ would yield the 2,5-dichlorophenyl cation at m/z 147/149.
Key Fragmentation Pathways Diagram
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS or LC-MS system.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectral characterization of this compound. By combining a detailed synthesis protocol with robust predictions of its NMR, IR, and mass spectra, this document serves as a valuable resource for researchers. The provided interpretations and experimental protocols offer a clear path for the unambiguous identification and verification of this compound, facilitating its use in further scientific investigations.
References
-
Khan, I. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Available at: [Link]
Sources
An In-depth Technical Guide to the Theoretical and Computational Studies of 2,5-Dichloro-n-methylbenzenesulfonamide
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] From the pioneering antibacterial sulfa drugs to modern diuretics, anticonvulsants, and anticancer agents, the benzenesulfonamide core has proven to be a versatile platform for drug discovery. The subject of this guide, 2,5-Dichloro-n-methylbenzenesulfonamide, represents a synthetically accessible derivative with potential applications in various fields, including medicinal and agricultural chemistry.[1] The dichloro-substitution pattern on the benzene ring significantly influences the molecule's electronic and steric properties, which in turn can modulate its biological activity and metabolic stability. This guide provides a comprehensive overview of the theoretical and computational approaches to understanding the synthesis, structure, and potential interactions of this compound.
Synthesis and Structural Elucidation
The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most direct and common method involves the nucleophilic substitution reaction between a benzenesulfonyl chloride and a primary or secondary amine.[2]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reaction of 2,5-dichlorobenzenesulfonyl chloride with methylamine.
Materials:
-
2,5-dichlorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable base (e.g., triethylamine or pyridine)
-
An appropriate solvent (e.g., dichloromethane or acetone)
-
1M Hydrochloric acid
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve 2,5-dichlorobenzenesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methylamine to the cooled solution.
-
Add the base (e.g., triethylamine) dropwise to the reaction mixture to neutralize the hydrochloric acid byproduct. The pH should be maintained between 8 and 9.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 1-2 with 1M HCl to protonate any excess amine and base.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer containing the product is separated.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield colorless crystals of this compound.
Diagram of the Synthetic Workflow:
Sources
potential biological activity of dichlorobenzenesulfonamide derivatives
An In-depth Technical Guide to the Potential Biological Activity of Dichlorobenzenesulfonamide Derivatives
Authored by a Senior Application Scientist
Foreword
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the first commercially available antibacterial drugs. Beyond this historical significance, the structural and electronic properties of sulfonamides continue to offer a versatile scaffold for the design of novel therapeutic agents. Within this broad chemical class, dichlorobenzenesulfonamide derivatives have emerged as a particularly promising area of investigation. The presence of two chlorine atoms on the phenyl ring significantly modulates the molecule's lipophilicity, electronic distribution, and steric profile, leading to a diverse and potent spectrum of biological activities.
This technical guide provides an in-depth exploration of the biological potential of dichlorobenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of existing literature, but also a practical framework for future research. We will delve into the causality behind experimental design, present self-validating protocols, and ground all mechanistic claims in authoritative sources.
Introduction to Dichlorobenzenesulfonamides: A Privileged Scaffold
The dichlorobenzenesulfonamide core, characterized by a benzene ring substituted with two chlorine atoms and a sulfonamide group (-SO₂NH₂), serves as a versatile starting point for chemical modification. The most common isomers investigated are the 2,4-, 2,5-, and 3,4-dichloro derivatives. The position of the chlorine atoms profoundly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets.
The sulfonamide moiety itself is a critical pharmacophore. The acidic nature of the sulfonamide proton allows it to act as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. This enables these molecules to mimic the transition state of enzymatic reactions, particularly those involving tetrahedral intermediates, such as in metalloenzymes.
Antimicrobial Activity: A Renewed Front
The emergence of multidrug-resistant pathogens has revitalized the search for novel antimicrobial agents. Dichlorobenzenesulfonamide derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal strains.
Mechanism of Action: Beyond Folate Synthesis Inhibition
While classical sulfonamide antibiotics function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, newer derivatives often exhibit different or multiple mechanisms of action. Research suggests that some dichlorobenzenesulfonamide derivatives may exert their antimicrobial effects by disrupting cell membrane integrity or inhibiting other key bacterial enzymes. For instance, certain N-substituted 2,4-dichlorobenzenesulfonamides have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of a dichlorobenzenesulfonamide derivative against a bacterial strain, following CLSI guidelines.
Materials:
-
Test compound (e.g., N-(substituted)-2,4-dichlorobenzenesulfonamide) dissolved in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Vancomycin).
-
Negative control (broth and DMSO).
Procedure:
-
Serial Dilution: Prepare a 2-fold serial dilution of the test compound in the 96-well plate. The final concentration range might typically be from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells with bacteria and broth only (growth control), broth only (sterility control), and the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Potential: Targeting Key Oncogenic Pathways
The antiproliferative activity of dichlorobenzenesulfonamide derivatives against various cancer cell lines is a significant area of current research. Their efficacy often stems from the inhibition of enzymes that are overexpressed or hyperactive in cancer cells.
Carbonic Anhydrase Inhibition: A Clinically Validated Target
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to tumor acidosis, promoting cancer cell survival, proliferation, and metastasis. The sulfonamide group is a classic zinc-binding group, making dichlorobenzenesulfonamides excellent candidates for CA inhibitors. The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity.
Quantitative Data: In Vitro Anticancer and CA Inhibitory Activity
The following table summarizes representative data for a series of hypothetical N-substituted 3,4-dichlorobenzenesulfonamide derivatives.
| Compound ID | Substitution (R) | MCF-7 IC₅₀ (µM) | hCA IX Kᵢ (nM) |
| DBS-01 | H | > 100 | 250.4 |
| DBS-02 | 4-Fluorobenzyl | 15.2 | 12.8 |
| DBS-03 | 3-Methoxybenzyl | 21.8 | 25.6 |
| DBS-04 | 2-Thienylmethyl | 9.5 | 8.1 |
Data is illustrative and compiled for educational purposes.
Visualization: Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of CA IX by a dichlorobenzenesulfonamide derivative.
Synthesis and Characterization: A Practical Approach
The synthesis of N-substituted dichlorobenzenesulfonamide derivatives is typically a straightforward process, making this class of compounds highly accessible for research and development.
Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-3,4-dichlorobenzenesulfonamide
This two-step protocol provides a reliable method for synthesizing a representative compound.
Step 1: Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride
-
To a round-bottom flask, add chlorosulfonic acid (3 equivalents) and cool to 0°C in an ice bath.
-
Slowly add 1,2-dichlorobenzene (1 equivalent) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting solid precipitate (3,4-dichlorobenzenesulfonyl chloride) is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of N-(4-Fluorobenzyl)-3,4-dichlorobenzenesulfonamide
-
Dissolve 3,4-dichlorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 4-fluorobenzylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR: To identify characteristic functional groups (e.g., S=O and N-H stretches).
Future Directions and Conclusion
The dichlorobenzenesulfonamide scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these compounds highly attractive for further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on both the phenyl ring and the sulfonamide nitrogen to optimize potency and selectivity.
-
Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and toxicological profiles.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
The Synthetic Cornerstone: A Technical Guide to 2,5-Dichloro-N-methylbenzenesulfonamide as a Versatile Intermediate
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks consistently emerge as critical building blocks. 2,5-Dichloro-N-methylbenzenesulfonamide (CAS No. 6326-15-4) represents one such pivotal intermediate. The sulfonamide functional group is a well-established "privileged structure," known to confer a wide range of biological activities by interacting with various enzymatic targets.[1] The specific dichlorinated substitution pattern on the phenyl ring, combined with the N-methyl group, endows this molecule with a unique combination of steric and electronic properties, making it a versatile precursor for constructing more complex, high-value molecules.
This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis and chemical properties to its demonstrated utility in the creation of novel herbicidal agents. It is intended for researchers, process chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Physicochemical & Structural Data
A comprehensive understanding of a synthetic intermediate begins with its fundamental properties. The data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Benchchem[1] |
| CAS Number | 6326-15-4 | BLD Pharm[2] |
| Molecular Formula | C₇H₇Cl₂NO₂S | BLD Pharm[2] |
| Molecular Weight | 240.11 g/mol | BLD Pharm[2] |
| Appearance | White to off-white crystalline solid (Typical) | Inferred from analogous compounds |
| Melting Point | Data not consistently available in literature | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF | Inferred from synthetic protocols |
Core Synthesis: The Hinsberg Reaction Revisited
The most direct and industrially scalable synthesis of this compound is achieved via a nucleophilic substitution reaction, a classic transformation often referred to as the Hinsberg reaction. This process involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with methylamine.
The causality behind this reaction is straightforward: the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur center susceptible to attack. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting methylamine, a phenomenon that would render the amine non-nucleophilic and halt the reaction. A tertiary amine base, such as triethylamine or pyridine, is typically employed as an acid scavenger to drive the reaction to completion.
Sources
The Benzenesulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
With a history stretching back over nine decades, the benzenesulfonamide scaffold has firmly established itself as a "privileged" structure in medicinal chemistry.[1] Its remarkable versatility stems from a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to form strong, directed interactions with a multitude of biological targets.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core attributes of the benzenesulfonamide moiety. We will explore its fundamental physicochemical properties, outline robust synthetic strategies, and analyze its role as a key pharmacophore across a wide spectrum of therapeutic areas—from classical antibacterial agents to modern targeted cancer therapies. Through an examination of structure-activity relationships (SAR) and mechanisms of action, this paper will illuminate why this seemingly simple scaffold continues to be a foundational element in the design of novel therapeutics.
Introduction: The Enduring Legacy of the Sulfonamides
The story of the benzenesulfonamide scaffold is intrinsically linked to the dawn of the antibiotic age. The discovery that prontosil, a sulfonamide-containing dye, possessed in vivo antibacterial activity led to the development of sulfanilamide, the active metabolite, and the first class of synthetic antibacterial drugs.[][4] This seminal discovery unveiled a fundamental principle: small, synthetically-derived molecules could effectively combat infectious diseases.
While bacterial resistance has curtailed their primary use as front-line antibiotics, the initial success of sulfa drugs catalyzed decades of research.[1][] Scientists soon realized that the benzenesulfonamide core was far more than just an antibacterial pharmacophore. Its true power lies in its ability to be decorated with diverse functional groups, allowing it to target a vast and varied range of enzymes and receptors. This adaptability has cemented its status as a privileged scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity.[5][6]
At its core, the benzenesulfonamide structure is characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). This arrangement provides a rigid anchor from which substituent groups (R¹ and R²) can be modified to modulate potency, selectivity, and pharmacokinetic properties.
Caption: The general chemical structure of a benzenesulfonamide derivative.
Physicochemical Properties and Synthetic Strategies
The success of the benzenesulfonamide scaffold is heavily reliant on its favorable physicochemical properties and the straightforward nature of its synthesis.
-
Acidity (pKa): The hydrogen atom on the sulfonamide nitrogen is acidic, with a pKa typically in the range of 9-11. This allows it to exist as an anion at physiological pH, a critical feature for its function as a zinc-binding group in metalloenzymes like carbonic anhydrases.[7]
-
Hydrogen Bonding: The -SO₂NH- moiety is an excellent hydrogen bond donor and acceptor, enabling strong interactions with protein backbones and side chains.[2]
-
Metabolic Stability: The sulfur-carbon and sulfur-nitrogen bonds are generally robust and resistant to metabolic cleavage, contributing to favorable pharmacokinetic profiles.
Core Synthetic Protocol: Chlorosulfonation and Amination
The most common and industrially scalable method for synthesizing benzenesulfonamide derivatives involves a two-step process. This classical approach provides a reliable pathway to the core scaffold, which can then be further functionalized.
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) An activated aromatic ring is treated with chlorosulfonic acid (ClSO₃H) to install a sulfonyl chloride group (-SO₂Cl).
-
Rationale: Chlorosulfonic acid is a highly reactive electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent and temperature is critical to control reactivity and prevent side reactions. Dichloromethane or chloroform are often used at low temperatures (0-5°C) to moderate the reaction.
Step 2: Nucleophilic Substitution (Amination) The resulting benzenesulfonyl chloride is then reacted with an appropriate amine (primary or secondary) to form the sulfonamide bond.
-
Rationale: The sulfonyl chloride is a potent electrophile, readily attacked by the nucleophilic amine. The reaction is typically run in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8] This drives the reaction to completion.
Caption: A generalized workflow for the synthesis of benzenesulfonamides.
Detailed Protocol: Synthesis of a Generic N-Aryl Benzenesulfonamide
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting substituted benzene (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Chlorosulfonation: The solution is cooled to 0°C in an ice bath. Chlorosulfonic acid (2.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: The reaction is stirred at 0°C for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup 1: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzenesulfonyl chloride.
-
Amination: The crude sulfonyl chloride is re-dissolved in anhydrous DCM (10 mL/mmol) in a separate flask. The desired amine (1.1 eq) and pyridine (1.5 eq) are added.
-
Reaction & Workup 2: The mixture is stirred at room temperature for 4-6 hours. Upon completion (monitored by TLC), the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure benzenesulfonamide derivative.
The Benzenesulfonamide as a Versatile Pharmacophore
The true value of the benzenesulfonamide scaffold is demonstrated by its presence in a vast array of approved drugs targeting diverse disease pathologies.
Carbonic Anhydrase Inhibitors
One of the most prominent roles for the benzenesulfonamide moiety is as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9]
-
Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native substrate (bicarbonate) and effectively blocking the enzyme's catalytic activity.[7] This inhibition is crucial for the therapeutic effects of diuretics (e.g., Acetazolamide) and anti-glaucoma agents (e.g., Dorzolamide).[1]
Caption: The sulfonamide anion coordinating to the catalytic Zn²⁺ ion.
-
Structure-Activity Relationship (SAR): Modifications to the aromatic ring are key to achieving isoform selectivity and desired pharmacological properties.[7][10] For instance, adding specific substituents can exploit subtle differences in the active site pockets of the 15 human CA isoforms, leading to selective inhibitors for cancer-related isoforms like CA IX and XII over the ubiquitous CA I and II.[11][12]
Anti-inflammatory Agents (COX-2 Inhibitors)
The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, marked a significant advancement in anti-inflammatory therapy. Many of these agents belong to the diarylheterocycle class, which prominently features a benzenesulfonamide group.
-
Mechanism of Action: In these molecules, the benzenesulfonamide moiety is not the primary pharmacophore for enzyme inhibition. Instead, it plays a crucial role by inserting into a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.[13] This structural difference is the basis for selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Other Major Therapeutic Classes
The scaffold's utility extends to numerous other areas, demonstrating its remarkable adaptability.
| Therapeutic Class | Target/Mechanism of Action | Drug Examples |
| Antibacterial | Dihydropteroate synthase inhibition (folate synthesis pathway)[][14] | Sulfamethoxazole, Sulfadiazine |
| Diuretics | Carbonic anhydrase inhibition in the kidney[1] | Hydrochlorothiazide, Furosemide |
| Antidiabetic | Blockage of ATP-sensitive potassium channels in pancreatic β-cells[15] | Glipizide, Glyburide (as sulfonylureas) |
| Antiviral | HIV Protease Inhibition | Amprenavir, Darunavir |
| Anticancer | Kinase Inhibition, CA IX/XII Inhibition[16][17][18] | Vemurafenib, Pazopanib |
| Anticonvulsant | Carbonic anhydrase inhibition in the CNS[11] | Zonisamide, Acetazolamide |
Case Study: Rational Design of a Selective Kinase Inhibitor
The benzenesulfonamide scaffold is frequently employed in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. Let's consider a rational design workflow.
Caption: Rational drug design cycle for a benzenesulfonamide-based inhibitor.
-
Target Identification: A specific kinase is identified as a driver of a particular cancer.
-
Hit Finding: A high-throughput screen (HTS) identifies a benzenesulfonamide-containing compound with weak inhibitory activity.
-
Structural Biology: An X-ray co-crystal structure of the hit compound bound to the kinase is solved. The structure reveals that the sulfonamide NH and one of the sulfonyl oxygens form critical hydrogen bonds with the kinase hinge region.
-
Lead Optimization (SAR): This is the causality-driven step.
-
Hypothesis: The aromatic ring of the benzenesulfonamide is pointing towards a large, unexplored hydrophobic pocket (the "selectivity pocket").
-
Experimental Choice: Synthesize a library of analogs where the R¹ group (see Section 1.0 diagram) is varied with different hydrophobic and heterocyclic moieties. The goal is to occupy this pocket to increase potency and gain selectivity over other kinases that may have smaller pockets.[19]
-
Rationale: By systematically modifying the R¹ group and evaluating the resulting compounds in kinase inhibition assays, a structure-activity relationship is built. This iterative process, guided by structural insights, allows for the rational improvement of the lead compound's properties.[10]
-
-
Profiling: Potent and selective compounds are then profiled for cell-based activity, pharmacokinetics, and in vivo efficacy.
Future Perspectives and Conclusion
The benzenesulfonamide scaffold is far from being a relic of medicinal chemistry's past. Its application continues to expand into novel therapeutic modalities. Researchers are exploring its use in developing metallo-β-lactamase inhibitors to combat antibiotic resistance and as a component in PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation.[20]
Challenges: Key challenges remain, including overcoming acquired drug resistance and managing off-target effects, sometimes associated with the sulfonamide group itself (e.g., sulfa allergies).[1] However, the vast chemical space accessible through synthetic modification provides ample opportunity to address these issues.
References
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- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide.
- ResearchGate. (n.d.). Structure‐activity relationship (SAR) study for the chalcone‐based benzenesulfonamides 3a–m.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). Journal of Medicinal Chemistry.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23).
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). ACS Medicinal Chemistry Letters.
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- A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. (n.d.). Journal of Medicinal Chemistry.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). PMC - PubMed Central.
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- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). PMC - PubMed Central.
- BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF. (n.d.).
- New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. (n.d.). PubMed.
- Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. (n.d.). PubMed.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH.
- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.). PMC - NIH.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing.
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A Comprehensive Technical Guide to the Safe Handling of 2,5-Dichloro-N-methylbenzenesulfonamide
This guide provides an in-depth analysis of the safety protocols and handling precautions for 2,5-Dichloro-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a thorough understanding of the risks and mitigation strategies associated with this compound.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. A thorough understanding of its properties is the foundation of a robust safety protocol.
1.1. GHS Classification and Associated Hazards
Based on available safety data sheets (SDS), this compound is classified as follows:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed[1]. Ingestion can lead to adverse health effects, necessitating immediate medical attention.
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation[2][3]. Prolonged or repeated contact can lead to inflammation and discomfort.
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation[2][3][4]. Direct contact with the eyes can cause significant irritation and potential damage.
-
Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2: Toxic to aquatic life with long-lasting effects. This underscores the importance of preventing its release into the environment.
-
Flammable Liquids, Category 4: Combustible liquid[5]. While not highly flammable, it can ignite when exposed to heat or open flames.
Table 1: Summary of GHS Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Hazardous to the Aquatic Environment, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects |
| Flammable Liquids | 4 | H227: Combustible liquid[5] |
The presence of two chlorine atoms on the benzene ring can influence the molecule's reactivity and toxicological profile. These substitutions can affect its metabolic stability and interactions with biological systems.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
2.1. Ventilation
Work with this compound should be conducted in a well-ventilated area[2][3][4][5]. A chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize the inhalation of dust or aerosols[6].
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical safety goggles are strongly recommended[7]. A face shield should be worn when there is a significant risk of splashing[7][8][9].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory[10][11]. Nitrile or butyl rubber gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility chart for the specific solvent being used, if any. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary[6][9][11].
-
Footwear: Closed-toe shoes are required in any laboratory setting. Safety footwear may be necessary depending on the scale of work[10].
-
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required[6][12]. The level of respiratory protection should be determined by the potential for airborne exposure[8].
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.
3.1. Handling
-
Wash hands and any exposed skin thoroughly after handling[2][3][4][12].
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
-
Keep away from heat, sparks, open flames, and hot surfaces[5].
-
Take precautionary measures against static discharge.
-
Avoid breathing dust or vapors[3].
3.2. Storage
-
Store in a well-ventilated place and keep the container tightly closed[2][3][4][5].
-
Keep cool[5]. The recommended storage temperature is typically found on the product label.
-
Store away from incompatible materials such as strong oxidizing agents[12][14].
Emergency Procedures: A Self-Validating System
Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be self-validating, ensuring a clear and effective response to any incident.
4.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always have the Safety Data Sheet (SDS) available for emergency medical personnel[1][13].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist[2][3][13].
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[2][3][13][15].
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention[2][3][4][13][15].
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[6][13].
4.2. Accidental Release Measures
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and properly clean and dispose of the material.
Experimental Protocol: Spill Response
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert, absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
Collect and Dispose of Spilled Material: Collect the absorbed or swept material and place it in a suitable, labeled container for hazardous waste disposal[16][17].
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.
Diagram 1: Accidental Spill Response Workflow
Sources
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Methodological & Application
synthesis of 2,5-Dichloro-n-methylbenzenesulfonamide from 2,5-dichlorobenzenesulfonyl chloride
Application Note & Protocol: Synthesis of 2,5-Dichloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of this compound from its precursor, 2,5-dichlorobenzenesulfonyl chloride. The protocol is designed to be robust and reproducible, offering insights into the reaction mechanism, experimental setup, purification, and characterization, along with troubleshooting advice for common issues.
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with a primary or secondary amine is a fundamental and highly efficient transformation in organic synthesis.[3][4]
This protocol details the reaction between 2,5-dichlorobenzenesulfonyl chloride and methylamine. The 2,5-dichlorophenyl moiety is a valuable scaffold in drug discovery, as the halogen atoms can modulate the physicochemical properties of the molecule, potentially enhancing biological activity or metabolic stability.[1] The primary precursor, 2,5-dichlorobenzenesulfonyl chloride, is typically synthesized via the chlorosulfonation of 1,4-dichlorobenzene.[5] This guide provides a self-validating system for researchers to reliably produce this compound for further study and development.
Reaction Principles and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacking the electrophilic sulfur atom of 2,5-dichlorobenzenesulfonyl chloride.[1]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[1]
-
Elimination and Product Formation: The intermediate collapses, eliminating a stable chloride ion as a leaving group.
-
Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl readily reacts with the basic methylamine starting material, protonating it to form a non-nucleophilic ammonium salt. To prevent this and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is essential to scavenge the HCl as it is formed.[1][6] This is a standard and critical practice in what is known as the Hinsberg reaction.[6][7]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for sulfonamide formation.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Properties | Supplier |
| 2,5-Dichlorobenzenesulfonyl chloride | 5402-73-3 | C₆H₃Cl₃O₂S | 245.51 | Corrosive, moisture-sensitive solid/liquid (m.p. 36-37 °C). | Sigma-Aldrich |
| Methylamine (2.0 M in THF) | 74-89-5 | CH₅N | 31.06 | Flammable, corrosive gas/solution. | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, corrosive liquid. | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. | VWR |
| Hydrochloric Acid (1M HCl) | 7647-01-0 | HCl | 36.46 | Corrosive aqueous solution. | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution. | VWR |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous solution. | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Desiccant. | Sigma-Aldrich |
| Ethyl Acetate (for TLC & Recrystallization) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid. | VWR |
| Hexanes (for TLC & Recrystallization) | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid. | VWR |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Detailed Experimental Protocol
This protocol is based on the reaction of 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) with methylamine (1.2 eq).
Workflow Overview
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-dichlorobenzenesulfonyl chloride (2.45 g, 10.0 mmol, 1.0 eq).
-
Dissolve the sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Methylamine:
-
Slowly add methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 eq) to the cooled, stirring mixture dropwise over 15-20 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.[8]
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting sulfonyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench by adding 30 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel and separate the layers.
-
Wash the organic layer successively with:
-
30 mL of 1M HCl (to remove excess triethylamine and any unreacted methylamine).
-
30 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
30 mL of brine (to remove residual water).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the desiccant.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
For purification, recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. An expected yield is typically in the range of 85-95%.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (typically in the δ 7.5-8.0 ppm range) and a signal for the N-methyl group (a doublet around δ 2.7-3.0 ppm, coupling to the N-H proton) and the N-H proton itself (a quartet or broad singlet).
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the aromatic carbons and a signal for the N-methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of C₇H₇Cl₂NO₂S (239.09 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.
-
FT-IR (KBr or ATR): Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and the asymmetric and symmetric S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood. 2,5-dichlorobenzenesulfonyl chloride is corrosive and moisture-sensitive, and dichloromethane is a volatile suspected carcinogen.
-
Reagent Handling: Methylamine is a corrosive and flammable gas, typically handled as a solution. Triethylamine is a corrosive and flammable liquid. Handle with care, avoiding inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolyzed Sulfonyl Chloride: The starting material is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6]2. Insufficient Base: The HCl byproduct protonated the methylamine, halting the reaction.[1][6]3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Use fresh, high-quality sulfonyl chloride and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen).2. Ensure at least 1.5 equivalents of triethylamine or another suitable base are used.3. Allow the reaction to stir for a longer period (up to 24 hours) and monitor by TLC until the starting material is consumed. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: As above.2. Improper Stoichiometry: Not enough methylamine was added. | 1. Increase reaction time or consider gentle heating (e.g., to 40 °C).2. Re-check calculations and ensure accurate measurement of the methylamine solution. |
| Product is an Oil and Won't Crystallize | 1. Presence of Impurities: Residual solvent or side products can inhibit crystallization.2. Product is inherently low-melting. | 1. Purify the crude product via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.2. If pure, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Multiple Spots on TLC | 1. Side Reactions: The amine may have reacted with two equivalents of the sulfonyl chloride if conditions are not controlled.2. Decomposition: Unstable reagents or products. | 1. Try an inverse addition: add the sulfonyl chloride solution dropwise to the methylamine solution to maintain an excess of the amine.[8]2. Ensure the reaction is not overheated. Purify via column chromatography. |
References
- Benchchem. (n.d.). This compound. Research Chemical.
- Benchchem Technical Support Team. (2025, December). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
- Khan, I. U., et al. (2013). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of Step 1: Production of N-Methyl-N-octadecyl-5-nitro-2-chlorobenzenesulfonamide.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride 98%.
- Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Grand Valley State University.
- Benchchem Technical Support. (2025). Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide. Benchchem.
- Hanna, M. A., Said, S. B., & Waly, M. A. (1994). Synthesis and characterization of some novel substituted benzenesulphonamides of potential hypoglycemic activity. Arzneimittelforschung, 44(9), 1029-31.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
- ResearchGate. (n.d.). Synthesis and Characterization of Some New benzenesulfonamides. Request PDF.
- MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.
- ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon, 186, 2377–2391.
- Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride.
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- Allen. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Filo. (2025, July 24). Organic Reaction Query What product is formed when C2H5-NH-C2H5....
- YouTube. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. Chemistry Learners.
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detailed protocol for N-methylation of dichlorobenzenesulfonamide
Application Note & Protocol
Topic: Detailed Protocol for the N-Methylation of Dichlorobenzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Methylation
In the landscape of medicinal chemistry and drug development, the introduction of a methyl group to a nitrogen atom—a process known as N-methylation—is a subtle yet powerful modification. This "magic methyl" effect can profoundly alter a molecule's pharmacological profile, improving its metabolic stability, membrane permeability, and binding affinity to its target.[1][2] N-methylated sulfonamides, in particular, are prevalent structural motifs in a wide array of therapeutic agents.
This document provides a comprehensive, field-proven protocol for the N-methylation of a model substrate, dichlorobenzenesulfonamide. It moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the reaction dynamics.
Reaction Principle and Mechanistic Overview
The N-methylation of a sulfonamide is a classic example of nucleophilic substitution. The reaction proceeds in two fundamental stages:
-
Deprotonation: The hydrogen atom on the sulfonamide nitrogen is acidic (pKa ≈ 10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. A strong base is required to abstract this proton, generating a highly nucleophilic sulfonamidate anion.
-
Nucleophilic Attack (SN2): The resulting anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide. This single-step displacement forms the new N-C bond and a salt byproduct.
The choice of base and solvent is critical for success. A strong, non-nucleophilic base like Sodium Hydride (NaH) is ideal as it irreversibly deprotonates the sulfonamide, driving the reaction forward. The reaction must be conducted in an anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF) to prevent the base from being quenched by water or other protic sources.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade/Purity | Supplier Example | Notes |
| 2,5-Dichlorobenzenesulfonamide | 16251-51-1 | 226.08 | >98% | Sigma-Aldrich | Starting material. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water. Handle under inert gas.[3] |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | >99%, stabilized | Sigma-Aldrich | Toxic and volatile. Handle only in a fume hood.[4][5] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | DriSolv® or equivalent | MilliporeSigma | Aprotic solvent. Ensure it is free of peroxides. |
| Saturated Aq. NH₄Cl | 7646-85-7 | 53.49 | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade | Fisher Scientific | Extraction solvent. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Anhydrous | VWR | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Critical Safety Precautions
This protocol involves hazardous materials that demand strict adherence to safety procedures.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce highly flammable hydrogen gas.[6] It must be handled exclusively under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried. Have a Class D fire extinguisher or dry sand readily available for emergencies.[3]
-
Methyl Iodide (MeI): A potent methylating agent that is toxic, volatile, and a suspected carcinogen.[4] All operations involving methyl iodide must be performed within a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[4]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or solvent from a purification system.
Experimental Workflow Diagram
Caption: Workflow for N-methylation of dichlorobenzenesulfonamide.
Step-by-Step Methodology
1. Reaction Setup: a. Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon. b. Equip the flask with a rubber septum and maintain a positive pressure of inert gas (e.g., via a balloon).
2. Reagent Addition and Deprotonation: a. To the flask, add 2,5-dichlorobenzenesulfonamide (1.0 eq, e.g., 2.26 g, 10 mmol). b. Using a syringe, add anhydrous THF (e.g., 40 mL) to dissolve the starting material. c. Cool the flask to 0 °C using an ice-water bath. d. Carefully weigh the sodium hydride (60% dispersion, 1.2 eq, e.g., 0.48 g, 12 mmol) in a glovebox or under an inert atmosphere and add it to the reaction flask in small portions over 5 minutes. e. Self-Validation: Observe effervescence (hydrogen gas evolution) upon the addition of NaH. This is a visual confirmation that the deprotonation is occurring. The solution may become slightly cloudy. f. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the sulfonamidate anion.
3. Methylation: a. While maintaining the temperature at 0 °C, slowly add methyl iodide (1.5 eq, e.g., 0.93 mL, 15 mmol) dropwise via syringe over 5 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. c. Stir the reaction at room temperature for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
4. Reaction Quench and Work-up: a. Cool the flask back down to 0 °C in an ice bath. b. CAUTION: Quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL) very slowly and carefully. The initial addition may cause vigorous gas evolution as excess NaH is destroyed. c. Transfer the mixture to a separatory funnel and add deionized water (~30 mL). d. Extract the aqueous layer with ethyl acetate (3 x 40 mL). e. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. c. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure N-methyl-2,5-dichlorobenzenesulfonamide as a solid.
Conclusion
This protocol details a robust and reliable method for the N-methylation of dichlorobenzenesulfonamide using sodium hydride and methyl iodide. By understanding the causality behind each step—from the necessity of an inert atmosphere to the controlled quenching of reactive species—researchers can confidently execute this transformation. The principles outlined are broadly applicable to the N-alkylation of a wide range of sulfonamides and other N-H acidic compounds, serving as a foundational technique in synthetic and medicinal chemistry.[7]
References
-
Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Available at: [Link]
-
ResearchGate. Catalytic N‐Alkylation of Sulfonamides. Available at: [Link]
-
ResearchGate. Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Available at: [Link]
-
ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]
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Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]
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Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Available at: [Link]
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University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
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Taylor & Francis Online. Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Available at: [Link]
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National Institutes of Health. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
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National Institutes of Health. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]
-
ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]
-
ResearchGate. Nickel-catalysed N-methylation of amide and sulfonamides using DTBP. Available at: [Link]
-
PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
-
PubMed. Synthetic Reagents for Enzyme-Catalyzed Methylation. Available at: [Link]
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National Institutes of Health. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Available at: [Link]
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National Institutes of Health. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Available at: [Link]
-
ResearchGate. (PDF) Sulfoxonium ylides for direct methylation of N-heterocycles in water. Available at: [Link]
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using 2,5-Dichloro-n-methylbenzenesulfonamide in organic synthesis reactions
An Application Guide to 2,5-Dichloro-N-methylbenzenesulfonamide in Organic Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound and its related analogs in modern organic synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations for experimental design, and detailed protocols for key transformations.
The Strategic Importance of the Dichlorinated Sulfonamide Scaffold
The benzenesulfonamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a variety of enzymatic targets.[1] The introduction of a dichloro-substitution pattern, as seen in this compound, offers a powerful tool for modulating the physicochemical properties of a molecule. Halogen atoms can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding and steric effects.[2]
This particular scaffold is not typically the final active compound but rather a versatile synthetic intermediate.[1] Its value lies in its use as a foundational building block for constructing libraries of more complex molecules. Researchers leverage this intermediate to systematically explore structure-activity relationships (SAR), a critical process in the optimization of drug candidates.[2] The sulfonamide moiety has been integral to the development of drugs across diverse therapeutic areas, from diuretics to anticancer agents.[1][2]
Core Synthesis: Preparation of 2,5-Dichlorinated Benzenesulfonamides
The most direct and reliable method for synthesizing 2,5-dichloro-N-substituted-benzenesulfonamides is a two-step process that is often conducted as a one-pot synthesis. The reaction hinges on the classic nucleophilic substitution on a sulfonyl chloride.
Mechanism and Rationale
The synthesis proceeds via the reaction of 2,5-dichlorobenzenesulfonyl chloride with a primary or secondary amine (in this case, methylamine). The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide (SO₂-N) bond.[1][2]
A critical component of this reaction is the management of the hydrogen chloride (HCl) byproduct. The generated HCl can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. To circumvent this, a base, such as pyridine or triethylamine, is added to act as an "HCl scavenger," neutralizing the acid as it forms. This ensures the amine remains in its free, reactive state, maximizing the reaction yield. This principle is a cornerstone of the well-established Hinsberg reaction.[3]
Sources
The Versatile Scaffold: Applications of 2,5-Dichloro-N-methylbenzenesulfonamide in Modern Drug Discovery
Introduction: The Enduring Legacy of the Sulfonamide Moiety
The sulfonamide functional group represents one of the most enduring and fruitful scaffolds in the history of medicinal chemistry. From the revolutionary discovery of prontosil, the first commercially available antibacterial agent, this "privileged structure" has given rise to a vast and diverse arsenal of therapeutic agents.[1] The inherent chemical stability, synthetic accessibility, and unique electronic properties of the sulfonamide moiety have allowed for its incorporation into drugs targeting a wide array of diseases, including bacterial infections, cancer, viral illnesses, and inflammatory conditions.[2]
Within this broad class of compounds, 2,5-Dichloro-N-methylbenzenesulfonamide stands out as a particularly valuable and versatile building block for the modern drug discovery scientist. The strategic placement of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This dichlorination pattern, combined with the N-methyl substitution, provides a unique starting point for the synthesis of novel derivatives with fine-tuned pharmacological profiles.
This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a key intermediate in the synthesis of potent anticancer and antiviral agents, providing detailed mechanistic insights and field-proven experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own research endeavors.
Anticancer Applications: Targeting Key Players in Tumorigenesis
The 2,5-dichlorobenzenesulfonamide core has emerged as a promising scaffold for the development of novel anticancer agents, primarily through the inhibition of two critical enzyme families: carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition: Disrupting the Tumor Microenvironment
Mechanism of Action:
Tumor cells often exhibit a state of hypoxia, leading to a metabolic shift towards glycolysis and the production of lactic acid. To survive in this acidic microenvironment, cancer cells upregulate the expression of specific carbonic anhydrase (CA) isoforms, particularly the transmembrane enzymes CA IX and CA XII.[3] These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, effectively managing intracellular pH and facilitating tumor cell survival and proliferation.
Derivatives of 2,5-dichlorobenzenesulfonamide have shown significant promise as potent and selective inhibitors of these tumor-associated CA isoforms. By binding to the zinc ion in the active site of the enzyme, these sulfonamide-based inhibitors block its catalytic activity. This disruption of pH regulation leads to an accumulation of intracellular acid, ultimately triggering apoptosis and inhibiting tumor growth.
Illustrative Signaling Pathway:
Caption: Inhibition of CA IX/XII by 2,5-dichlorobenzenesulfonamide derivatives disrupts pH homeostasis in tumor cells, leading to apoptosis.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against a specific carbonic anhydrase isoform.[3][4]
Materials:
-
Human Carbonic Anhydrase (e.g., CA IX)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (dissolved in DMSO)
-
Acetazolamide (positive control, dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a working solution of CA enzyme in assay buffer. The final concentration should be determined empirically.
-
Prepare a fresh solution of pNPA in a minimal amount of acetonitrile and dilute with assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 158 µL of assay buffer to each well.
-
Add 2 µL of serially diluted test compound or control (DMSO for no inhibition, acetazolamide for positive control) to the appropriate wells.
-
Add 20 µL of the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinase Inhibition: Halting Aberrant Cell Signaling
Mechanism of Action:
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.
The 2,5-dichlorophenyl moiety has been incorporated into various kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase. By forming favorable interactions within this pocket, these inhibitors can effectively compete with ATP and block the kinase's ability to phosphorylate its substrates, thereby interrupting the oncogenic signaling cascade.
Illustrative Workflow for Kinase Inhibitor Screening:
Caption: A typical workflow for the screening and identification of kinase inhibitors derived from this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a white-walled plate, add 2.5 µL of the diluted test compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value as described for the carbonic anhydrase inhibition assay.
-
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value of the test compound.
-
Antiviral Applications: Combating Viral Infections
The dichlorinated benzenesulfonamide scaffold has also demonstrated potential in the development of antiviral agents, particularly against RNA viruses.
Mechanism of Action:
While the precise mechanisms are still under investigation for many sulfonamide-based antiviral compounds, they are thought to interfere with various stages of the viral life cycle. This can include inhibiting viral entry into host cells, blocking the activity of essential viral enzymes like polymerases or proteases, or interfering with viral replication and assembly. For instance, some sulfonamides have been shown to inhibit the cytopathic effects of viruses like influenza and parainfluenza.
Illustrative Workflow for Antiviral Screening:
Caption: A streamlined workflow for the discovery and evaluation of antiviral compounds derived from this compound.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect host cells from the destructive effects of a virus.[6][7]
Materials:
-
Host cell line (e.g., A549 cells)
-
Virus stock (e.g., Influenza A virus)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding:
-
Seed host cells into a 96-well plate and allow them to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of virus that causes complete cell death in the virus control wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe complete CPE in the virus control wells (typically 2-4 days).
-
-
Staining:
-
Remove the medium and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plate with water to remove excess stain and allow it to dry.
-
-
Quantification:
-
Solubilize the stain with a solvent (e.g., methanol or a solution of 1% SDS).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 (50% effective concentration) of the compound. The CC50 (50% cytotoxic concentration) is determined in a parallel experiment without the virus. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
-
Synthetic Protocols: Building a Diverse Chemical Library
The versatility of this compound as a scaffold lies in the ease with which its derivatives can be synthesized. The primary route for diversification is through the reaction of 2,5-dichlorobenzenesulfonyl chloride with various primary and secondary amines.
General Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides:
Caption: A generalized workflow for the synthesis of N-substituted-2,5-dichlorobenzenesulfonamide derivatives.
Experimental Protocol: Synthesis of N-Aryl-2,5-dichlorobenzenesulfonamide
This protocol is adapted from general methods for the synthesis of N-aryl sulfonamides.[8][9]
Materials:
-
2,5-Dichlorobenzenesulfonyl chloride
-
Substituted aniline
-
Dichloromethane (DCM)
-
Triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
In a separate flask, dissolve 2,5-dichlorobenzenesulfonyl chloride (1.1 eq) in DCM.
-
-
Reaction:
-
Slowly add the 2,5-dichlorobenzenesulfonyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Characterization:
Quantitative Data Summary
| Compound Class | Target | Assay | Key Findings | Reference |
| Dichlorobenzenesulfonamide Derivatives | Carbonic Anhydrase IX/XII | In Vitro Inhibition Assay | Potent inhibition with Kᵢ values in the low nanomolar range. | [3] |
| Sulfonamide-based Kinase Inhibitors | Various Protein Kinases | Luminescence-based Kinase Assay | IC50 values ranging from nanomolar to micromolar concentrations. | [5] |
| Dichlorobenzenesulfonamide Derivatives | RNA Viruses (e.g., Influenza) | CPE Inhibition Assay | Inhibition of viral cytopathic effects at non-toxic concentrations. |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable scaffold in the realm of drug discovery. Its synthetic tractability allows for the creation of large and diverse libraries of derivatives, while its inherent chemical properties provide a solid foundation for the development of potent and selective inhibitors of key biological targets. The successful application of this scaffold in the generation of novel anticancer and antiviral agents underscores its continued importance in medicinal chemistry.
Future research in this area will likely focus on the further optimization of these derivatives to enhance their pharmacokinetic and pharmacodynamic properties. The exploration of novel N-substituents, including complex heterocyclic moieties, will undoubtedly lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. As our understanding of the molecular basis of disease continues to evolve, the this compound scaffold is poised to remain a critical tool in the hands of drug discovery scientists for years to come.
References
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Galdemir, A., et al. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. Retrieved from [Link]
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Sidwell, R. W., et al. (1978). Antiviral Activity of Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325). Antimicrobial Agents and Chemotherapy, 14(6), 889–895. Retrieved from [Link]
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General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS One, 14(4), e0215888. Retrieved from [Link]
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COVID-19 CPE. (n.d.). reframeDB. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
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CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Journal of Chemistry, 2022, 1-10. Retrieved from [Link]
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SARS-CoV-2 Cytopathic Effect Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol, 12(3), e4315. Retrieved from [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts, 11(7), 823. Retrieved from [Link]
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2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477. Retrieved from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(52), 32903-32918. Retrieved from [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). The Scientific World Journal, 2015, 892103. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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N-alkylation of Sufonamides Using Anion Exchange Resin. (1989). Synthetic Communications, 19(9-10), 1499-1503. Retrieved from [Link]
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2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2476. Retrieved from [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7484. Retrieved from [Link]
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Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]
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Sulfonamides: The first synthetic antibacterial agents. (2024). Hektoen International. Retrieved from [Link]
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Development of Enzyme Inhibitors Utilizing a Dichlorobenzenesulfonamide Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The dichlorobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. The specific arrangement of the two chlorine atoms on the benzenesulfonamide ring creates a distinct electronic and steric environment, influencing molecular interactions with biological targets.[1] This guide provides an in-depth exploration of the development of enzyme inhibitors based on this scaffold, complete with detailed experimental protocols and insights into the underlying scientific principles.
Introduction: The Versatility of the Dichlorobenzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of a wide array of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs.[1] The dichlorobenzenesulfonamide moiety, a specific iteration of this classic pharmacophore, has garnered significant attention for its utility in developing targeted enzyme inhibitors. The dichloro-substitution pattern modulates the physicochemical properties of the molecule, such as lipophilicity and target binding affinity, making it a valuable starting point for lead optimization.[2]
This scaffold has proven particularly effective in the development of inhibitors for several key enzyme classes, most notably carbonic anhydrases and kinases involved in critical signaling pathways like the Wnt/β-catenin cascade. Its ability to be readily functionalized allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of highly potent and selective drug candidates.
Logical Framework for Inhibitor Development
The development of enzyme inhibitors from a dichlorobenzenesulfonamide scaffold typically follows a structured, multi-step process. This workflow is designed to be iterative, allowing for the refinement of inhibitor properties at each stage.
Case Study: Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in cancer cell proliferation and survival, making them attractive targets for anticancer therapies.[3] The dichlorobenzenesulfonamide scaffold has been successfully employed to generate potent and selective inhibitors of these tumor-associated CA isoforms.
Synthesis of 5-Substituted 2,4-Dichlorobenzenesulfonamide Inhibitors
The synthesis of a library of 5-substituted 2,4-dichlorobenzenesulfonamides can be achieved through a multi-step synthetic route, starting from commercially available 2,4-dichlorobenzenesulfonamide. The following protocol is a representative example of how to introduce diversity at the 5-position of the aromatic ring.
Protocol 2.1: Synthesis of 5-Amino-2,4-dichlorobenzenesulfonamide
-
Nitration: To a solution of 2,4-dichlorobenzenesulfonamide in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.
-
Reduction: Suspend the crude nitro-derivative in ethanol and add a reducing agent, such as tin(II) chloride dihydrate. Reflux the mixture for 4-6 hours.
-
Purification: After cooling, pour the reaction mixture into a cold sodium hydroxide solution and extract the product with ethyl acetate. Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Derivatization of the 5-Amino Group
The 5-amino group serves as a handle for further derivatization to explore the chemical space around the scaffold and optimize inhibitor potency and selectivity.
-
Acylation: React the 5-amino-2,4-dichlorobenzenesulfonamide with various acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) at 0°C to room temperature.
-
Sulfonylation: React the amino group with different sulfonyl chlorides under similar conditions as acylation.
-
Reductive Amination: React the amino group with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to form secondary or tertiary amines.
-
Purification: Purify the final products by column chromatography or recrystallization.
Quantitative Inhibitory Data
The inhibitory potency of the synthesized compounds against various human (h) CA isoforms is determined using a stopped-flow CO₂ hydrase assay.[4] The inhibition constants (Kᵢ) provide a quantitative measure of the inhibitor's affinity for the enzyme.
| Compound | Substitution at 5-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| DCP | -H | 50 | 164 | 76 | 95 |
| 7b | -NHCO-(4-fluorophenyl) | 349 | 6.9 | 2.8 | 4.7 |
| 6c | -NH-SO₂-(4-methylphenyl) | 7355 | 15.2 | 21.7 | 2.7 |
| 10a | -N=CH-(4-pyridyl) | 1245 | 88.3 | 2.8 | 2.8 |
| Data adapted from S. Taliani et al., Bioorg. Med. Chem., 2008.[3] |
Interpretation of SAR Data: The data clearly indicates that substitution at the 5-position of the 2,4-dichlorobenzenesulfonamide scaffold significantly influences both the potency and selectivity of inhibition. For instance, compound 7b , with a 4-fluorophenylacetamido group, demonstrates excellent potency against the tumor-associated isoform hCA IX (Kᵢ = 2.8 nM).[3] In contrast, compound 6c , a sulfonamide derivative, shows high affinity for hCA XII (Kᵢ = 2.7 nM).[3] This highlights the tunability of the scaffold for achieving isoform-selective inhibition.
Protocol 2.3: Fluorescence-Based Carbonic Anhydrase Inhibition Assay
This protocol describes a sensitive and high-throughput compatible fluorescence-based assay to determine the inhibitory activity of compounds against CAs. The assay is based on the displacement of a fluorescent indicator from the enzyme's active site by a competitive inhibitor.[5]
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II)
-
Fluorescent indicator dye that binds to the CA active site (e.g., a dansylamide derivative)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Test compounds (dichlorobenzenesulfonamide derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified hCA II to a final concentration of 100 nM in the assay buffer.
-
Prepare a 2X solution of the fluorescent indicator at a concentration equal to its Kd for the enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 100 nM hCA II solution to each well.
-
Add 25 µL of the serially diluted test compounds or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 25 µL of the 2X fluorescent indicator solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (enzyme with indicator and no inhibitor vs. enzyme with indicator and saturating concentration of a known inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[7] The dichlorobenzenesulfonamide scaffold has been utilized to develop inhibitors that target key components of this pathway, offering a promising avenue for cancer therapy.
Mechanism of Wnt/β-catenin Signaling and Inhibition
In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex" consisting of APC, Axin, GSK3β, and CK1α.[6] Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[2][6] β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate the expression of target genes like c-Myc and cyclin D1, driving cell proliferation.[2][7]
Dichlorobenzenesulfonamide-based inhibitors are thought to exert their effects by interfering with the interaction between β-catenin and its transcriptional co-activators or by promoting its degradation, thereby preventing the transcription of oncogenic target genes.
Structural Elucidation: Co-crystallization and X-ray Diffraction
Understanding the precise binding mode of a dichlorobenzenesulfonamide inhibitor within the active site of its target enzyme is crucial for rational drug design and lead optimization. X-ray crystallography of a co-crystal of the inhibitor and the target protein provides atomic-level insights into these interactions.
Protocol 4.1: Co-crystallization of a Sulfonamide Inhibitor with Carbonic Anhydrase
This protocol provides a general framework for the co-crystallization of a dichlorobenzenesulfonamide inhibitor with a target enzyme, using carbonic anhydrase as an example.
Materials:
-
Highly purified target protein (e.g., hCA II) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Dichlorobenzenesulfonamide inhibitor stock solution (e.g., 100 mM in DMSO).
-
Crystallization screening kits (various buffers, precipitants, and salts).
-
Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates).
-
Microscopes for crystal visualization.
Procedure:
-
Complex Formation:
-
Incubate the purified hCA II with a 5-10 fold molar excess of the dichlorobenzenesulfonamide inhibitor for at least 2 hours on ice to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the sitting drop vapor diffusion method. In each well of the crystallization plate, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution from the screening kit.
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly inspect the drops for crystal formation over several days to weeks.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a small loop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the target protein.
-
Refine the model and build the inhibitor into the electron density map to visualize the binding interactions.
-
Conclusion and Future Directions
The dichlorobenzenesulfonamide scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. Its synthetic tractability and favorable physicochemical properties have enabled the discovery of inhibitors for a range of therapeutic targets, including carbonic anhydrases and components of the Wnt/β-catenin signaling pathway. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel inhibitors based on this privileged scaffold.
Future efforts in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, the exploration of novel enzyme targets, and the application of advanced computational methods to guide the design of next-generation dichlorobenzenesulfonamide-based therapeutics.
References
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Zhang, X., & Wang, Y. (2020). Advances in the development of Wnt/β-catenin signaling inhibitors. PubMed Central. Retrieved from [Link]
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Willert, K., & Nusse, R. (n.d.). Wnt signaling pathway diagram. Stanford University. Retrieved from [Link]
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Taliani, S., et al. (2008). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. PubMed. Retrieved from [Link]
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Chen, M., et al. (2017). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central. Retrieved from [Link]
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Kublbeck, J., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. Retrieved from [Link]
-
Fortin, S., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. Retrieved from [Link]
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D'Ascenzio, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Retrieved from [Link]
- Gordon, M. D., & LePitre, J. (2004). Preparation of carbonic anhydrase inhibitors. Google Patents.
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Substituted 2,4-dichlorobenzenesulfonamides. Retrieved from [Link]
-
Bowling Green State University. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Retrieved from [Link]
-
Grandi, F., et al. (2022). Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar. Retrieved from [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
Fritz, H. J., et al. (2013). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health. Retrieved from [Link]
-
Lu, W., et al. (2021). Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential. PubMed Central. Retrieved from [Link]
-
Maresca, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Retrieved from [Link]
-
Le, T. N., et al. (2011). Fluorinated N,N-Dialkylaminostilbenes for Wnt Pathway Inhibition and Colon Cancer Repression. PubMed Central. Retrieved from [Link]
-
Chen, B., et al. (2010). Inhibition of Wnt/B-Catenin Signaling in Colorectal Cancer Therapy. Grantome. Retrieved from [Link]
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-
ResearchGate. (n.d.). Diagram showing key components of the Wnt/β-catenin signaling pathway. Retrieved from [Link]
-
Li, H., et al. (2023). Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the canonical Wnt signaling pathway. Retrieved from [Link]
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Gordon, M. D., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Semantic Scholar. Retrieved from [Link]
-
Nocentini, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. Retrieved from [Link]
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Application Notes & Protocols for the Analysis of 2,5-Dichloro-n-methylbenzenesulfonamide by HPLC and GC-MS
Abstract
This document provides comprehensive methodologies for the quantitative analysis of 2,5-Dichloro-n-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical need for precise and reliable analytical control, we present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and purity assessment, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method ideal for trace-level impurity profiling and confirmatory analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to ensure methodological integrity and adaptability.
Introduction: The Analytical Imperative for this compound
This compound (DCMBS) is a substituted benzenesulfonamide, a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] The sulfonamide functional group is a well-established pharmacophore, and precise analytical characterization of intermediates like DCMBS is paramount to ensure the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).[2] Inaccurate quantification or failure to detect critical impurities can have significant consequences in both research and manufacturing environments.
The choice of analytical technique is dictated by the specific requirements of the analysis. For assessing the purity of a bulk substance or monitoring reaction kinetics, a robust, high-throughput method like HPLC with UV detection is often preferred.[3] For identifying and quantifying trace-level impurities, particularly those that may be genotoxic, the superior sensitivity and specificity of GC-MS are indispensable.[4] This guide provides detailed, field-tested protocols for both techniques, grounded in established principles of analytical chemistry and regulatory expectations.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Method Selection
A Reverse-Phase HPLC (RP-HPLC) method was developed for its robustness, wide applicability, and suitability for routine quality control of DCMBS.[3] The non-polar nature of the dichlorinated benzene ring and the overall molecular structure make it well-suited for retention on a C18 stationary phase. A gradient elution is employed to ensure efficient separation of the main analyte from potential impurities with varying polarities, providing a sharp peak shape and a reasonable run time.[5] UV detection is selected based on the presence of the chromophoric benzene ring, which should provide a strong absorbance signal for sensitive detection.
The validation of this method is structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the procedure is suitable for its intended purpose.[6][7] This establishes the method's specificity, linearity, accuracy, precision, and sensitivity.[8][9]
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound, >99% purity.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Mobile Phase Additive: Formic acid (LC-MS grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system with a binary pump, autosampler, and UV/DAD detector. |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan). |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the DCMBS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the DCMBS sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
2.2.4. Data Analysis and System Suitability
-
Quantification: Calculate the concentration of DCMBS in the sample using the calibration curve generated from the peak areas of the working standard solutions.
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
HPLC-UV Analytical Workflow Diagram
Caption: HPLC-UV workflow for DCMBS analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Method Selection
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, offering unparalleled sensitivity and specificity. This method is particularly valuable for detecting trace-level impurities that might not be resolved or detected by HPLC-UV. The thermal stability and volatility of DCMBS make it amenable to GC analysis. Electron Ionization (EI) is chosen as the ionization technique due to its ability to produce reproducible fragmentation patterns, creating a characteristic mass spectrum that serves as a chemical fingerprint for unambiguous identification.
The method is designed for operation in both full scan mode (for qualitative identification of unknown impurities) and Selected Ion Monitoring (SIM) mode (for highly sensitive and selective quantification of DCMBS and known impurities).[10] Method validation will adhere to ICH guidelines, focusing on parameters critical for impurity testing, such as Limit of Detection (LOD) and Limit of Quantitation (LOQ).[6][11]
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
Reference Standard: this compound, >99% purity.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or equivalent).
3.2.2. Instrumentation and Analytical Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with an autosampler and split/splitless injector. |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer. |
| Column | Fused silica capillary column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min. |
| Injector Temperature | 280 °C. |
| Injection Mode | Splitless (or Split 10:1, depending on concentration). |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 20 °C/min to 300 °C, hold 5 min. |
| MS Transfer Line | 290 °C. |
| Ion Source Temp. | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or SIM. |
| SIM Ions | To be determined from the mass spectrum of the reference standard. Likely candidates would be the molecular ion and major fragment ions. |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the DCMBS reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the DCMBS sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.
3.2.4. Data Analysis and Identification
-
Identification: Confirm the identity of the DCMBS peak by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantification: In SIM mode, quantify DCMBS by integrating the area of the primary quantifier ion and calculating the concentration against the calibration curve.
GC-MS Analytical Workflow Diagram
Caption: GC-MS workflow for DCMBS analysis.
Method Validation: A Trustworthy System
Both the HPLC and GC-MS methods described must be validated to ensure they are fit for purpose.[2][13] The validation should be performed in accordance with ICH Q2(R1) guidelines and encompass the following parameters.[6][7][14]
Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Rationale |
| Specificity | Demonstrate separation from potential impurities and degradation products. Use DAD for peak purity analysis. | Confirm identity via mass spectrum matching. Ensure no co-eluting interferences at the quantifier ion m/z. | Ensures the method unequivocally assesses the analyte in the presence of other components.[9] |
| Linearity | Analyze a minimum of 5 concentration levels (e.g., LOQ to 200% of test concentration). Correlation coefficient (r²) should be ≥ 0.999. | Analyze a minimum of 5 concentration levels covering the expected range. Correlation coefficient (r²) should be ≥ 0.995. | Demonstrates a direct proportional relationship between analyte concentration and instrument response.[9] |
| Accuracy | Perform recovery studies by spiking a placebo or sample with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Perform recovery studies by spiking a matrix with known amounts of analyte at 3 levels. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts. RSD should be ≤ 2.0%. | Repeatability: 6 replicate injections. Intermediate Precision: Analysis on different days. RSD should be ≤ 15% for trace analysis. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | Determine based on S/N ratio (3:1 for LOD, 10:1 for LOQ). | The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[9] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | Intentionally vary method parameters (e.g., flow rate ±10%, oven ramp rate ±10%). | Measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a comprehensive analytical toolkit for the assessment of this compound. The HPLC method serves as a robust workhorse for routine quality control, while the GC-MS method offers the high sensitivity and specificity required for in-depth impurity analysis and confirmatory testing. By following these protocols and adhering to the principles of method validation, researchers and drug development professionals can generate reliable, accurate, and defensible analytical data, ensuring the quality and integrity of their work.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Zwiers Regulatory Consultancy. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. SciELO Brazil. [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. [Link]
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Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
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GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent Technologies. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2,5-Dichloro-N-methylbenzenesulfonamide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2,5-Dichloro-N-methylbenzenesulfonamide, a versatile chemical intermediate. While direct literature on the derivatization of this specific compound is limited, this guide leverages established principles of organic chemistry to propose robust protocols for its functionalization. The core of this document focuses on the strategic manipulation of the dichlorinated aromatic ring through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. We present detailed, step-by-step protocols, explain the rationale behind experimental choices, and provide visualizations to guide researchers, scientists, and drug development professionals in utilizing this scaffold for the synthesis of more complex and potentially pharmacologically active molecules.[1]
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in approximately 30% of all sulfur-containing drugs on the market.[2][3] Its prevalence is due to a combination of favorable properties, including its ability to increase water solubility, modulate metabolic pathways, and act as a stable, electron-withdrawing group.[3][4][5] The this compound scaffold offers a unique starting point for synthetic diversification. The two chlorine atoms on the benzene ring serve as latent functional groups, enabling a variety of transformations to introduce new molecular complexity. The N-methyl group on the sulfonamide provides metabolic stability compared to a primary sulfonamide. This guide will explore the derivatization potential of this molecule, focusing on reactions that are both high-yielding and broadly applicable in a drug discovery context.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the two chlorine atoms and the N-methylbenzenesulfonamide group.
-
The Dichlorinated Benzene Ring : The two chlorine atoms are deactivating, electron-withdrawing groups due to their inductive effect (-I).[6] However, they also possess lone pairs that can be donated to the ring via resonance (+M), directing incoming electrophiles to the ortho and para positions.[6] The sulfonamide group is a powerful deactivating group, further reducing the electron density of the aromatic ring and making it susceptible to nucleophilic attack.[6]
-
The N-Methylsulfonamide Group : The sulfonamide nitrogen is not nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group. The N-methyl group prevents reactions that would typically occur at an N-H bond of a primary or secondary sulfonamide.
Given these properties, the most promising avenues for derivatization lie in the substitution of the chlorine atoms.
Derivatization Strategies and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichlorinated ring, enhanced by the sulfonamide group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr).[7][8] In this reaction, a nucleophile displaces a halide on the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.[7][9]
Causality Behind Experimental Choices:
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are ideal as they can solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.
Protocol 1: Methoxylation of this compound
This protocol describes the substitution of one of the chlorine atoms with a methoxy group.
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Reagent | Sodium methoxide (NaOMe) | 1.2 eq |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent to enhance nucleophilicity |
| Temperature | 80-100 °C | To provide sufficient energy for the reaction to proceed |
| Reaction Time | 4-8 hours | Monitored by TLC until starting material is consumed |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Carefully add sodium methoxide (1.2 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for derivatizing aryl halides.[10][11]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[10][12][13] This reaction is highly versatile and tolerates a wide range of functional groups.[13]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically used to enhance catalytic activity.[14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Amine | Morpholine | 1.2 eq |
| Palladium Precatalyst | Pd₂(dba)₃ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 eq |
| Solvent | Anhydrous Toluene | Inert, high-boiling solvent |
| Temperature | 100-110 °C | To promote the catalytic cycle |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base.[11][15][16]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig amination, a palladium precursor and a phosphine ligand are used.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids are commercially available, allowing for the introduction of diverse functionalities.
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid for transmetalation.[11]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Boronic Acid | Phenylboronic acid | 1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | 2M Aqueous Potassium Carbonate (K₂CO₃) | To activate the boronic acid |
| Solvent | Toluene/Ethanol mixture (e.g., 3:1) | Biphasic system to dissolve both organic and inorganic reagents |
| Temperature | 90 °C | To drive the reaction to completion |
| Reaction Time | 8-16 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add the toluene/ethanol solvent mixture, followed by the aqueous potassium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the derivatization strategies discussed.
Caption: General derivatization pathways for this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of chemical entities. By employing well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can readily introduce a variety of functional groups onto the aromatic ring. The protocols outlined in this guide provide a solid foundation for the exploration of this chemical space, enabling the development of novel compounds for applications in drug discovery and materials science. The key to successful derivatization lies in the careful selection of reaction conditions based on the specific nucleophile or coupling partner employed.
References
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- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024).
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- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). MDPI.
- 2,5-Dichloro-N-(3-methyl-phen-yl)benzenesulfonamide. (2012). PubMed.
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- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
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- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PubMed Central.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
- N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8. (n.d.). ChemicalBook.
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- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
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- Suzuki Coupling. (2020). YouTube.
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- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium C
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PubMed Central.
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Application Note: A Protocol for the Purification of Crude 2,5-Dichloro-N-methylbenzenesulfonamide via Recrystallization
Abstract: This document provides a comprehensive, field-proven guide for the purification of crude 2,5-Dichloro-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1] The protocol centers on the robust and scalable technique of recrystallization, detailing a systematic approach from solvent selection to final purity assessment. The causality behind each experimental step is elucidated to empower researchers with the ability to adapt and troubleshoot the process effectively. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve high-purity solid compounds essential for reliable downstream applications.
The Foundational Principle: Recrystallization
Recrystallization is a cornerstone purification technique for solid crystalline compounds.[2] Its efficacy hinges on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a chosen solvent at varying temperatures. The ideal scenario, which this protocol aims to establish, involves a solvent that readily dissolves the target compound (this compound) at an elevated temperature but has poor solubility for it at lower temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the liquid phase (mother liquor), or completely insoluble at high temperatures, allowing for their removal via hot filtration.[3]
The process involves dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form, as the crystal lattice selectively incorporates molecules of its own kind.[2][3]
Caption: A generalized workflow for the recrystallization of solid compounds.
Solvent Selection: The Critical Decision
The success of recrystallization is overwhelmingly dependent on the choice of solvent. An improperly selected solvent can lead to poor recovery, low purity, or complete failure of the process. For sulfonamides, polar protic solvents and their aqueous mixtures often provide the necessary solubility profile.[4][5]
Criteria for an Optimal Solvent
-
Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[2][3]
-
Impurity Solubility: Impurities should remain in solution (soluble at all temperatures) or be completely insoluble for removal by hot filtration.[3]
-
Inertness: The solvent must not react with the target compound.
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying step.
-
Safety: The solvent should ideally be non-toxic, non-flammable, and inexpensive.
Recommended Solvents for this compound
Based on the general properties of sulfonamides, the following solvents and solvent systems are recommended for screening.
| Solvent System | Boiling Point (°C) | Key Characteristics & Rationale | Safety Considerations |
| Isopropanol/Water (e.g., 70-90% IPA) | ~80-85 | Often provides an excellent solubility gradient for sulfonamides. The water acts as an anti-solvent, reducing solubility upon cooling.[4][5] | Flammable. Use in a well-ventilated fume hood. |
| Ethanol/Water (e.g., 95% EtOH) | ~78 | Similar to isopropanol/water, a very common and effective system for recrystallizing moderately polar organic compounds.[6] | Flammable. Use in a well-ventilated fume hood. |
| Acetonitrile | 82 | A polar aprotic solvent that has been used for recrystallizing related dichlorobenzenesulfonamide derivatives.[7] | Flammable, toxic. Handle with care in a fume hood. |
| Methanol | 65 | Can be effective, but its lower boiling point may not provide a wide enough solubility range. Its high solvency may also lead to lower yields. | Flammable, toxic. Handle with care in a fume hood. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology. The starting quantities should be adjusted based on the amount of crude material.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., 70% Isopropanol)
-
Activated charcoal (decolorizing carbon), if needed
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stir bar and stir plate
-
Buchner funnel and appropriately sized filter paper
-
Vacuum filter flask and vacuum source
-
Pre-heated gravity funnel and fluted filter paper (for hot filtration, if needed)
-
Spatulas, beakers, graduated cylinders
-
Ice bath
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All procedures, especially those involving heating flammable organic solvents, must be performed inside a certified chemical fume hood.
-
Compound Hazards: this compound and its precursors can be irritants and may be harmful if swallowed or inhaled. Avoid creating and inhaling dust.[8][9]
-
Solvent Hazards: Organic solvents are flammable and can be toxic. Avoid open flames and ensure there are no ignition sources nearby.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.[9]
Step-by-Step Purification Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., 25 mL of 70% isopropanol) to the flask.
-
Gently heat the mixture using a water bath on a hot plate while stirring.
-
Continue to add small increments of the hot solvent until the solid just completely dissolves. Crucially, add the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated. [5][10] An excess of solvent is a common cause of low yield.[5]
-
-
Decolorization (Optional):
-
If the resulting solution is highly colored, remove it from the heat.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution.
-
Reheat the mixture to boiling for 2-3 minutes while stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Gravity Filtration (Required if charcoal was used or insoluble impurities are present):
-
To prevent premature crystallization, pre-heat the filtration apparatus (gravity funnel and receiving Erlenmeyer flask) with hot solvent vapor.
-
Place a fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals. Rapid cooling can trap impurities.[3][10]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[5]
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.[5]
-
-
Drying:
-
Leave the crystals on the filter under vacuum for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely, or for faster results, place them in a desiccator under vacuum. The final product should be a free-flowing crystalline solid.
-
Purity Assessment and Quality Control
Post-purification analysis is a non-negotiable step to validate the success of the procedure.
Caption: Key techniques for assessing the purity of the recrystallized product.
| Analytical Technique | Principle | Information Obtained | Indication of Purity |
| Melting Point Analysis | Measures the temperature range over which the solid transitions to a liquid. | Melting point range. | A sharp, narrow melting range (e.g., < 2 °C) that matches the literature value. Impurities typically depress and broaden the range.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a stationary phase. | Retention factor (Rf) values and number of components. | A single spot with an Rf value matching a pure standard. The crude material may show multiple spots.[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases. | Retention time and peak area for quantification. | A single major peak, allowing for the calculation of area percent purity.[11][13] |
| Spectroscopy (¹H NMR, IR) | Interaction of molecules with electromagnetic radiation. | Structural information and functional groups. | A clean spectrum matching the expected structure of this compound, with an absence of peaks corresponding to impurities.[12] |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, solution is not saturated. 2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inner wall of the flask with a glass rod at the solution line to provide a nucleation site. 3. Add a "seed" crystal of the pure compound. 4. Consider a different solvent or solvent system.[5] |
| Low Yield/Recovery | 1. Excessive solvent used during dissolution. 2. Premature crystallization during hot filtration. 3. Washing crystals with too much or warm solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Always wash with a minimal amount of ice-cold solvent.[5] |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooled too rapidly. | 1. Re-heat the solution to dissolve the oil, add more solvent, and cool again very slowly. 2. Select a solvent with a lower boiling point. |
| Colored Crystals | 1. Colored impurities were not fully removed. | 1. Repeat the recrystallization process, incorporating the optional decolorizing charcoal step.[5] |
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Determination and Confirmation of Sulfonamides Revision: 05. USDA Food Safety and Inspection Service.
- SAFETY DATA SHEET (Benzenamine, 2,5-dichloro-). Fisher Scientific.
- Sulfonamide purification process - US2777844A. Google Patents.
- SAFETY DATA SHEET (5-Amino-2-methylbenzenesulfonamide). Fisher Scientific.
- SAFETY DATA SHEET (2,5-Dichloronitrobenzene). Fisher Scientific.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. PMC - NIH.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization. YouTube.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- How To Recrystallize A Solid. YouTube.
- This compound|Research Chemical. Benchchem.
Sources
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- 6. par.nsf.gov [par.nsf.gov]
- 7. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 9. fishersci.com [fishersci.com]
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- 13. ymerdigital.com [ymerdigital.com]
Troubleshooting & Optimization
Technical Support Center: N-Sulfonylation Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-sulfonylation reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges encountered during the synthesis of sulfonamides. This crucial functional group is a cornerstone in medicinal chemistry, and mastering its formation is essential.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Section 1: Reaction Failure or Low Yield
Question 1: My reaction shows very low or no conversion to the desired sulfonamide. What are the primary causes and how can I troubleshoot this?
This is one of the most frequent challenges, often stemming from issues with starting material reactivity, reagent quality, or suboptimal reaction conditions.[3][4]
Causality-Driven Troubleshooting Steps:
-
Assess Starting Material Reactivity:
-
Amine Nucleophilicity: The reaction rate is critically dependent on the nucleophilicity of the amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines (e.g., secondary amines with bulky substituents) are inherently less reactive.[4][5]
-
Solution: To overcome this activation energy barrier, consider increasing the reaction temperature.[5] Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can also be beneficial by better solvating charged intermediates in the transition state.[3][6] For particularly challenging substrates, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[4][6][7] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to attack by the weakly nucleophilic amine.[6][8]
-
-
-
Verify Reagent Integrity:
-
Optimize the Base and Solvent System:
-
Base Selection: The base is not just a simple acid scavenger; its identity can dictate the success of the reaction. For standard reactions, tertiary amines like triethylamine (Et3N) or pyridine are common.[1][3][6] However, for less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required to sufficiently deprotonate the amine or the intermediate adduct.[3][6]
-
Solvent Choice: The solvent influences reactant solubility and reaction rates. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are standard choices.[6][10] For sluggish reactions, transitioning to a more polar solvent like DMF can improve outcomes.[3][6]
-
A logical workflow for troubleshooting low yield is essential. The following diagram outlines a decision-making process.
Caption: General N-sulfonylation mechanism.
Section 3: Purification and Isolation
Question 3: My crude product is a sticky oil and difficult to purify. What are the best strategies for isolating a clean sulfonamide?
Purification can be challenging due to residual base, salts (e.g., triethylammonium chloride), and potential side products. [6]
Purification Strategies:
-
Aqueous Workup:
-
After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities like sulfonic acid, and finally a brine wash.
-
-
Crystallization:
-
Sulfonamides are often crystalline solids due to the rigid nature of the functional group. [1]Recrystallization is a powerful purification technique. [6][11]Common solvent systems include ethanol/water or ethyl acetate/hexanes. [6]Experiment with different solvent pairs to find conditions that yield high-purity crystals.
-
-
Silica Gel Chromatography:
-
If crystallization fails or is insufficient, column chromatography is the next step. A typical mobile phase is a gradient of ethyl acetate in hexanes. It's important to note that some sulfonamides can be slightly acidic and may streak on silica gel. Adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can sometimes improve peak shape.
-
Data Summary Tables
For quick reference, the following tables summarize key parameters for N-sulfonylation reactions.
Table 1: Common Bases for N-Sulfonylation
| Base | pKa of Conjugate Acid | Typical Use | Notes |
| Pyridine | 5.2 | Standard, can act as catalyst | Nucleophilic, can have side reactions |
| Triethylamine (Et₃N) | 10.7 | Most common, acid scavenger | Non-nucleophilic, easy to remove |
| 2,6-Lutidine | 6.7 | For sensitive substrates | Sterically hindered, non-nucleophilic [6] |
| DBU | 13.5 | For unreactive amines | Strong, non-nucleophilic base [3][6] |
Table 2: Common Solvents for N-Sulfonylation
| Solvent | Dielectric Constant | Properties | Typical Use |
| Dichloromethane (DCM) | 9.1 | Aprotic, good solubility | General purpose [6][10] |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, ether | General purpose [3][6] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic | Good for less soluble reagents [6] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic, high boiling | For sluggish/hindered reactions [3][6] |
Section 4: Experimental Protocol
General Protocol for the N-Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1-0.5 M). [6]2. Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. [6]3. Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6][11]The reaction may take anywhere from 1 to 24 hours.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as described in Section 3. [6][12]
References
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Schotten–Baumann reaction. Grokipedia.
- Troubleshooting low yield in amine sulfonylation reactions. Benchchem.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- Sulfonamide purification process. Google Patents.
- Schotten–Baumann reaction. L.S.College, Muzaffarpur.
- Troubleshooting common issues in sulfonamide bond formation. Benchchem.
- Sulfonamide. Wikipedia.
- Schotten–Baumann reaction. Wikipedia.
- Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. Benchchem.
- How to Improve Yield. University of Rochester Department of Chemistry.
- 4-Dimethylaminopyridine. Wikipedia.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. cbijournal.com [cbijournal.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-N-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2,5-Dichloro-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The sulfonamide functional group is a privileged structure in medicinal chemistry, and mastering its synthesis is a key skill.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Reaction Overview and Key Challenges
The synthesis of this compound is typically a two-step process:
-
Step 1: Chlorosulfonation. 1,4-Dichlorobenzene is reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction to form the key intermediate, 2,5-dichlorobenzenesulfonyl chloride.[2]
-
Step 2: Amination. The resulting 2,5-dichlorobenzenesulfonyl chloride is then reacted with methylamine to form the final N-methylated sulfonamide product.[3]
While conceptually straightforward, this synthesis presents several challenges that can lead to low yields and impurities. The primary difficulties arise from the high reactivity and moisture sensitivity of the reagents and intermediates, particularly chlorosulfonic acid and 2,5-dichlorobenzenesulfonyl chloride.[4][5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of 2,5-Dichlorobenzenesulfonyl Chloride (Step 1)
Question: My initial chlorosulfonation reaction is giving a very poor yield. What are the likely causes and how can I fix it?
Answer: A low yield in the first step is a common issue. The causes can be systematically diagnosed and addressed.
-
Possible Cause A: Incomplete Reaction
-
Causality: The electrophilic aromatic substitution requires sufficient thermal energy to overcome the activation barrier, especially with a deactivated ring like 1,4-dichlorobenzene. Production methods indicate that a temperature of 150 °C may be required for this reaction.[2] Insufficient reaction time or temperature will result in unreacted starting material.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is heated to and maintained at the appropriate temperature (literature suggests up to 150°C). Use an internal thermometer for accurate measurement.
-
Increase Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Stoichiometry: Use a slight excess of chlorosulfonic acid to ensure the complete conversion of 1,4-dichlorobenzene.
-
-
-
Possible Cause B: Hydrolysis of Reagents and Intermediates
-
Causality: Chlorosulfonic acid reacts violently with water.[6] Any moisture present in the glassware or on the starting material will consume the reagent, reducing the effective concentration and yield. Similarly, the product, 2,5-dichlorobenzenesulfonyl chloride, is highly susceptible to hydrolysis, which converts it to the unreactive 2,5-dichlorobenzenesulfonic acid.[4][5]
-
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
-
Dry Starting Material: Ensure your 1,4-dichlorobenzene is completely dry.
-
Careful Workup: The workup, which typically involves quenching the reaction mixture in ice water, must be performed carefully to precipitate the sulfonyl chloride product while minimizing its contact time with the aqueous environment.[2]
-
-
-
Possible Cause C: Sub-optimal Workup
-
Causality: The product is isolated by pouring the reaction mixture onto ice.[2] If the product is not fully precipitated or is lost during filtration, the isolated yield will be low.
-
Troubleshooting Steps:
-
Sufficient Quenching: Use a sufficient quantity of ice to ensure the complete precipitation of the solid sulfonyl chloride.
-
Efficient Filtration: Use a Büchner funnel and ensure the filter cake is washed with cold water to remove any remaining acids before being thoroughly dried.
-
-
Problem 2: Low Yield of this compound (Step 2)
Question: The amination of my sulfonyl chloride with methylamine is inefficient. How can I improve the yield?
Answer: The second step's success hinges on the nucleophilic attack of methylamine on the sulfonyl chloride.[3] Low yields here are often related to reaction conditions and side reactions.
-
Possible Cause A: Inactivation of the Amine
-
Causality: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] This HCl will protonate the basic methylamine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[9]
-
Troubleshooting Steps:
-
Use a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl as it is formed.[5][9] This ensures the methylamine remains as a free nucleophile.
-
Excess Amine: Alternatively, use at least two equivalents of methylamine. The first equivalent acts as the nucleophile, while the second acts as the base to neutralize the HCl.
-
-
-
Possible Cause B: Hydrolysis of the Sulfonyl Chloride
-
Causality: As in Step 1, the sulfonyl chloride starting material is prone to hydrolysis. If there is water in the solvent or reagents, the sulfonyl chloride will be converted to the sulfonic acid, which will not react with the amine.[4][5]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use a dry, aprotic solvent like dichloromethane or THF and ensure all glassware is scrupulously dried.[5]
-
Order of Addition: Add the sulfonyl chloride solution slowly to the solution of methylamine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the amine over any residual water.
-
-
Problem 3: Product is Impure
Question: My final product shows multiple spots on TLC or extra peaks in the NMR. What are the likely impurities and how do I remove them?
Answer: Impurities typically consist of unreacted starting materials or side products from hydrolysis.
-
Likely Impurities & Removal Strategy:
| Impurity | Source | Identification | Purification Method |
| 2,5-Dichlorobenzenesulfonyl Chloride | Incomplete amination reaction. | Will react with moisture on a TLC plate. | Wash the crude product with a dilute aqueous solution of methylamine or a base like sodium bicarbonate to convert the remaining sulfonyl chloride into a water-soluble salt. |
| 2,5-Dichlorobenzenesulfonic Acid | Hydrolysis of the sulfonyl chloride at any stage. | Acidic; will react with base. | Wash the organic solution of the product with a dilute base (e.g., 5% NaOH or NaHCO₃ solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer. |
| Unreacted Methylamine | Use of excess amine in Step 2. | Basic; volatile. | Wash with dilute acid (e.g., 1M HCl) during workup. The amine will form a water-soluble ammonium salt and be removed in the aqueous layer. |
-
General Purification - Recrystallization:
-
Recrystallization is a powerful technique for purifying the final sulfonamide product.[10]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or isopropanol/water mixtures).[10]
-
If impurities are colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
-
Section 3: Experimental Workflow & Visualization
Overall Synthesis Workflow
The diagram below illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing low yield issues in the amination step.
Caption: Troubleshooting logic for low yield in the amination step.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The most significant hazard is chlorosulfonic acid . It is highly corrosive, causes severe skin burns and eye damage, and reacts violently with water.[6][11][12] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[13][14] Ensure that an emergency safety shower and eyewash station are immediately accessible.[6][13]
Q2: How can I confirm the identity and purity of my final product? A2: A combination of techniques should be used.
-
Thin Layer Chromatography (TLC): A quick method to assess purity. A single spot suggests a pure compound. A common solvent system is Chloroform:tert-butanol (80:20 v/v).[15]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the intermediate, 2,5-Dichlorobenzenesulfonyl chloride, is 36-37 °C.[2]
-
Spectroscopy (NMR & MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) will confirm the structure of the molecule, while Mass Spectrometry (MS) will confirm the molecular weight (245.51 g/mol for the title compound).[16]
Q3: Can I use a different amine instead of methylamine? A3: Yes. This reaction is general for the synthesis of sulfonamides from primary or secondary amines.[17] However, the reactivity of the amine can vary. Sterically hindered or electron-deficient amines may react more slowly and require more forcing conditions, such as higher temperatures or longer reaction times.[4]
Q4: Why is pyridine often recommended as the base? A4: Pyridine is a commonly used, non-nucleophilic base in sulfonamide synthesis.[5] Its role is to neutralize the HCl byproduct without competing with the intended amine nucleophile (methylamine) in reacting with the sulfonyl chloride.[8] Triethylamine is another common choice.
Q5: My sulfonyl chloride intermediate looks like a beige powder. Is this normal? A5: Yes, 2,5-Dichlorobenzenesulfonyl chloride is described as a beige crystalline powder.[2] It can also appear as a liquid if the ambient temperature is near its melting point of 36-37 °C.
References
-
Chlorosulfonic Acid - Veolia North America. (n.d.). Retrieved January 14, 2026, from [Link]
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 7). Retrieved January 14, 2026, from [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
Microwave-assisted solvent and catalyst-free synthesis of sulfonamides - RSC Advances. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (2023, February 3). Retrieved January 14, 2026, from [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Retrieved January 14, 2026, from [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020, May 18). Retrieved January 14, 2026, from [Link]
-
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24). Retrieved January 14, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides - USDA. (2009, September 25). Retrieved January 14, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved January 14, 2026, from [Link]
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
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- 2. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]
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- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
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- 17. cbijournal.com [cbijournal.com]
stability issues and degradation of 2,5-Dichloro-n-methylbenzenesulfonamide
Welcome to the technical support center for 2,5-Dichloro-n-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues that may be encountered during experimentation with this compound. While specific stability data for this compound is limited in published literature, this document synthesizes information from studies on analogous benzenesulfonamide compounds to provide a robust troubleshooting framework based on established chemical principles.
FAQs: Quick Answers to Common Questions
Q1: What is the recommended way to store this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from light. Avoid storage in proximity to strong oxidizing agents and strong bases, as these can promote degradation.[2]
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, benzenesulfonamides can be susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. Strong acidic conditions, such as refluxing with 25% hydrochloric acid, have been shown to hydrolyze substituted benzenesulfonamides.[3] While alkaline hydrolysis is also possible, the rate can be slower unless activating groups are present on the aromatic ring.[3][4] For routine experimental work, it is best to maintain neutral pH conditions where possible.
Q3: Can I expect degradation if my experiment is exposed to light?
A3: It is possible. Sulfonamides as a class of compounds can undergo photodegradation, especially when exposed to UV radiation.[5][6][7] The presence of photosensitizers or photocatalysts can accelerate this process.[5][8] If your experimental setup involves prolonged exposure to light, particularly UV light, it is recommended to take precautions such as using amber-colored glassware or protecting the reaction vessel from light.
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of other benzenesulfonamides, the primary degradation products from hydrolysis are likely to be 2,5-dichlorobenzenesulfonic acid and methylamine, resulting from the cleavage of the sulfur-nitrogen (S-N) bond. Photodegradation could lead to a wider array of products, including hydroxylated and de-chlorinated species, alongside the primary hydrolysis products.[7]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more in-depth, question-and-answer guide to troubleshoot common problems you might encounter.
Issue 1: Inconsistent or lower-than-expected potency of the compound in solution.
Q: I've prepared a stock solution of this compound, but I'm observing diminishing activity over time. What could be the cause?
A: This issue often points to the gradual degradation of the compound in your solvent. Several factors could be at play:
-
Solvent pH: If your solvent is acidic or basic, it could be promoting slow hydrolysis of the sulfonamide bond. Many biological buffers have a pH that can influence stability over time.
-
Light Exposure: If your solutions are stored in clear containers on the lab bench, photodegradation could be occurring.[5][6][7]
-
Temperature: Elevated storage temperatures will accelerate any degradation process.
Troubleshooting Steps:
-
pH Assessment: Check the pH of your stock solution. If it is not neutral, consider preparing fresh solutions in a pH 7 buffer for your experiments.
-
Light Protection: Store stock solutions in amber vials or wrap the container in aluminum foil. Keep solutions in a dark place, such as a refrigerator or freezer, when not in use.
-
Temperature Control: Store stock solutions at the recommended temperature, typically 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Inclusion of a Control: In your experiments, include a freshly prepared solution of this compound as a positive control to compare against the activity of the stored solution.
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Q: I'm analyzing my sample containing this compound and see additional peaks that were not present initially. How can I identify the source of these impurities?
A: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks can provide clues about the degradation pathway.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying the cause of degradation.
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the potential degradation products and the conditions that lead to them.[9][10]
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 24 hours, then dissolve in the initial solvent.
-
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method like LC-MS.
-
Comparison: Compare the retention times and mass spectra of the peaks in the stressed samples to the unknown peaks in your experimental sample. This can help identify the degradation pathway.
Issue 3: Reaction yields are low when using this compound as a starting material.
Q: I am using this compound in a reaction, but my yields are consistently poor. Could the compound be degrading under the reaction conditions?
A: Yes, the stability of the sulfonamide can be a factor, especially in reactions that require harsh conditions.
Causality Analysis:
-
Strongly Acidic or Basic Reagents: If your reaction involves strong acids or bases, you may be inadvertently hydrolyzing the sulfonamide.[3][11]
-
High Temperatures: Prolonged heating can lead to thermal decomposition.[12]
-
Nucleophilic Attack: While the sulfonamide is generally stable, strong nucleophiles under forcing conditions could potentially cleave the S-N bond.
Optimization Strategies:
-
Screen Reaction Conditions: If possible, screen for milder reaction conditions (lower temperature, shorter reaction time, less harsh pH).
-
Protecting Groups: In a multi-step synthesis, consider if the sulfonamide moiety needs to be introduced at a later stage to avoid exposure to incompatible reagents.
-
Purity of Starting Material: Verify the purity of your this compound before starting the reaction. If it has degraded during storage, this will impact your yield.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of the benzenesulfonamide functional group.
Caption: Potential degradation pathways of this compound.
Summary of Stability Influencing Factors
| Factor | Condition | Potential Outcome | Mitigation Strategy |
| pH | Strongly Acidic (e.g., pH < 2) or Basic (e.g., pH > 12) | Hydrolysis of S-N bond[3][13] | Maintain neutral pH; use buffered solutions. |
| Temperature | Elevated Temperatures | Increased rate of hydrolysis and potential thermal decomposition. | Store at recommended temperatures; use minimal heat in reactions. |
| Light | UV Radiation | Photodegradation, leading to various byproducts.[5][7] | Use amber glassware; protect from direct light. |
| Oxidizing Agents | Strong Oxidants (e.g., H₂O₂) | Oxidative degradation of the molecule.[14] | Avoid contact with strong oxidizing agents. |
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Wolszczak, M., & Koba, M. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(11), 5851.
- Li, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 319, 100-109.
- Snyder, S. A., & Ternes, T. A. (2003). Occurrence, fate, and removal of pharmaceuticals in the water cycle. In Pharmaceuticals in the environment (pp. 31-57). American Chemical Society.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: an encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
- Fisher Scientific. (2021). Safety Data Sheet for 5-Amino-2-methylbenzenesulfonamide.
- King, J. F., & Lee, T. M. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Zarei, M., & Gholami, M. R. (2010). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2-pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Journal of the Iranian Chemical Society, 7(3), 694-702.
- Carl ROTH GmbH + Co. KG. (2022).
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(4).
- Diness, F., Bjerrum, N. J., & Begtrup, M. (2013). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 9, 2189-2195.
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Springer Science & Business Media.
- Fisher Scientific. (n.d.).
- Tönjes, H., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Applied and Environmental Microbiology, 83(10), e00192-17.
- Patel, K., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research, 12(2).
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.
- Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3368.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13411-13425.
- Pollmann, K., et al. (2006). Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. Applied and Environmental Microbiology, 72(7), 4895-4903.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2,5-dichloro-n-(2-methylphenyl)benzenesulfonamide.
- BLDpharm. (n.d.). 2,5-Dichloro-N-(5-methylisoxazol-3-yl)benzenesulfonamide.
- BLD Pharm. (n.d.). 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide.
- Benchchem. (n.d.). This compound | Research Chemical.
- Vaškevičiūtė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5220.
- European Chlorinated Solvents Association. (n.d.).
- Wang, X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11463-11485.
- Pan, H., et al. (2023). Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies.
- Khan, I. U., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958.
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
- Ngassa, F. N. (2015). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Journal of Crystallography, 2015.
- Forsyth, T. P., et al. (2015). Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. RSC Advances, 5(116), 95768-95775.
- Angeli, A., et al. (2019). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272-1278.
- Galmier, M. J., et al. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790-796.
- Pérez-Estrada, L. A., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1048-1061.
- Kice, J. L., & Gabrielsen, R. S. (1970). The thermal decomposition of benzenediazo sulfones. I. Methyl benzenediazo sulfone. The Journal of Organic Chemistry, 35(4), 1004-1009.
- Reis, A. C., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. Applied Microbiology and Biotechnology, 99(18), 7757-7766.
- Alam, M. S., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6653.
- Prakash, A. S., Swam, W. A., & Strachan, A. N. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50.
- McLeish, R. (n.d.).
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Technical Support Center: Purification of Dichlorinated Sulfonamides
Welcome to the technical support center for the purification of dichlorinated sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this reactive and often unstable class of compounds. Our focus is primarily on N,N-dichlorosulfonamides, which present significant purification hurdles due to their susceptibility to hydrolysis and decomposition.
This resource provides field-tested insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the root causes of common purification issues and provide detailed, validated protocols to help you achieve your desired product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered after the synthesis of a dichlorinated sulfonamide.
Q1: My crude reaction mixture is a complex spot on the TLC plate. What are the likely impurities?
A1: The complexity arises from the reactivity of the N-Cl bond. Your primary impurities are typically:
-
Starting Material: The parent, unchlorinated sulfonamide.
-
Monochlorinated Intermediate: The N-monochlorosulfonamide.
-
Hydrolysis Product: The parent sulfonamide, formed by the reaction of your product with water during the reaction or workup.
-
Excess Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) or residual bleach.
The relative polarity on a standard silica TLC plate will generally be: Unchlorinated Sulfonamide (most polar) > Monochlorinated > Dichlorinated Product (least polar).
Q2: Can I perform a standard aqueous basic wash (e.g., with sodium bicarbonate) to remove acidic byproducts?
A2: This is strongly discouraged. N,N-dichlorosulfonamides are highly susceptible to hydrolysis, a reaction that is often accelerated under basic conditions.[1][2][3] An aqueous basic wash will likely degrade a significant portion of your product back to the parent sulfonamide, complicating purification. A rapid wash with cold, saturated brine is a safer alternative to remove water-soluble impurities before drying with a desiccant like Na₂SO₄ or MgSO₄.
Q3: My product appears as an oil after solvent evaporation and refuses to crystallize. What's wrong?
A3: "Oiling out" is a common problem and can be caused by several factors:
-
High Impurity Load: The presence of starting material or the monochlorinated intermediate can act as a eutectic impurity, depressing the melting point and inhibiting lattice formation.
-
Residual Solvent: Trapped solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum.
-
Inherent Properties: Some dichlorinated sulfonamides are intrinsically low-melting solids or oils at room temperature.
To address this, refer to the detailed troubleshooting guide on Crystallization Challenges below.[4]
Q4: Is silica gel column chromatography a viable purification method?
A4: Caution is advised. The acidic nature of standard silica gel can catalyze the hydrolysis of the N-Cl bonds, leading to product degradation directly on the column. If chromatography is necessary:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%), and then re-equilibrating with your mobile phase.
-
Work Quickly: Do not let the product sit on the column for extended periods.
-
Consider Alternatives: Reversed-phase chromatography (e.g., C18) can be a better option for separating compounds with small polarity differences and avoids the acidic stationary phase.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides comprehensive solutions to more persistent purification problems.
Guide 1: Managing Product Instability and Hydrolysis
The primary challenge in purifying N,N-dichlorosulfonamides is their inherent instability, particularly towards hydrolysis. The S-N bond is susceptible to cleavage by nucleophiles, with water being the most common culprit.
An aqueous workup is often the first point of significant product loss. The goal is to remove inorganic salts and water-soluble reagents without providing the conditions for hydrolysis.
dot
Caption: Decision workflow for post-synthesis aqueous workup.
This protocol is designed to minimize contact with water and avoid basic conditions that promote degradation.
-
Quench Excess Chlorinating Agent:
-
Rationale: Removing the excess chlorinating agent (e.g., NCS) prevents further side reactions.
-
Method: After the reaction is complete (monitored by TLC/LCMS), cool the mixture to 0 °C. If NCS was used, the byproduct succinimide is sparingly soluble in non-polar solvents. Add a cold, non-polar solvent like hexane or diethyl ether to precipitate the succinimide.
-
-
Filtration:
-
Rationale: To remove the precipitated succinimide or other solids.
-
Method: Quickly filter the cold mixture through a pad of Celite® or a sintered glass funnel. Wash the filter cake with a small amount of cold, anhydrous solvent.
-
-
Solvent Wash (If Necessary):
-
Rationale: If the reaction was performed in a water-miscible solvent like acetonitrile, it must be removed.
-
Method: Transfer the filtrate to a separatory funnel. Dilute with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Perform a single, rapid wash with cold, saturated NaCl solution (brine).
-
Expert Insight: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer and minimizes water transfer into the organic phase.
-
-
Drying and Concentration:
-
Rationale: Rigorous removal of water is critical for stability.
-
Method: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter, and concentrate the solvent in vacuo at low temperature (<30 °C) to prevent thermal decomposition.
-
Guide 2: Chromatographic Separation of Closely Related Impurities
The main challenge is separating the desired N,N-dichloro product from the N-monochloro and unchlorinated starting material.
dot
Caption: Decision tree for selecting a purification method.
-
Assess Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate and let it sit for 20-30 minutes. Re-run the TLC in the same or a different solvent system. If a new, more polar spot (the parent sulfonamide) appears, your compound is degrading on silica.
-
Neutralize Silica: If stability is a concern, prepare a slurry of silica gel in your starting mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate). Add 0.5% v/v triethylamine, stir for 15 minutes, then pack the column. Equilibrate the column with the mobile phase without the added base until the eluent is neutral.
-
Choose a Mobile Phase: The polarity difference between the di-, mono-, and unchlorinated species can be small.
-
Use a shallow gradient and non-polar solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM).
-
Perform a thorough mobile phase screen using TLC to find a system that gives good separation (ΔRf > 0.2).
-
-
Execution:
-
Load the sample using a minimal amount of solvent (dry loading is preferred if the material is solid).
-
Run the column quickly and efficiently.
-
Combine fractions based on careful TLC or LCMS analysis.
-
Guide 3: Troubleshooting Crystallization
If chromatography is not viable or desirable, crystallization is the next best option.
| Problem | Root Cause(s) | Troubleshooting Solutions |
| Oiling Out | Impurities present; solution is too concentrated; cooling is too rapid. | 1. Re-dissolve & Dilute: Heat the oil/solvent mixture until homogeneous, then add 10-20% more solvent. Allow to cool much more slowly.[4]2. Change Solvent: Switch to a solvent where the compound has slightly lower solubility.3. Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and slowly add a non-polar anti-solvent (e.g., hexane) until turbidity persists. Heat to clarify and cool slowly. |
| Fine Powder Forms | Nucleation is too rapid; solution is highly supersaturated. | 1. Slow Down: Reduce the rate of cooling or evaporation. For evaporation, cover the vessel with parafilm and poke only one or two small holes.[4]2. Vapor Diffusion: Place an open vial of your compound dissolved in a volatile solvent (e.g., THF) inside a sealed jar containing a less polar anti-solvent (e.g., hexane). Slow diffusion will promote large crystal growth.[4] |
| No Crystals Form | Solution is undersaturated; nucleation is inhibited. | 1. Concentrate: Slowly evaporate the solvent to increase concentration.2. Scratch Method: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[4]3. Seeding: If you have a pure crystal, add it to the solution to initiate crystallization. |
Part 3: Analytical Methods for Purity Assessment
Confirming the purity and identity of your final product is critical.
-
¹H NMR: The proton signals of the parent sulfonamide (especially the N-H proton) should be absent. Protons on the carbon alpha to the sulfonamide nitrogen will often show a downfield shift upon N-chlorination.
-
Mass Spectrometry (MS): Look for the correct molecular ion peak. The isotopic pattern of chlorine is a key diagnostic tool: a compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with a ratio of approximately 9:6:1. High-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) can be a powerful tool for sensitive detection.[6]
-
Iodometric Titration: As a classic method for determining the amount of active chlorine, this can provide a quantitative measure of the N,N-dichloro content, confirming the purity of the material.
Part 4: Safety Precautions
N,N-dichlorosulfonamides are strong oxidizing agents and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[7][8]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood.[9]
-
Stability: Avoid heat, shock, or friction, as some N-chloro compounds can be unstable. Store in a cool, dark place, preferably under an inert atmosphere.
-
Quenching: Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any spills or for cleaning glassware.
References
- Scully, F. E., Yang, J. P., Mazina, K., & Daniel, F. B. (n.d.). Derivatization of organic and inorganic N-chloramines for high-performance liquid chromatography analysis of chlorinated water. Environmental Science & Technology.
- Sigma-Aldrich. (2025).
- ACS Publications. (2017).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- (n.d.). Analytical Methods.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
- (n.d.).
- Lapina, E. A., et al. (n.d.).
- Echemi. (n.d.). 4-Chloro-N-(2,5-dichlorophenyl)
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- (n.d.).
- Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry.
- NCBI. (n.d.).
- ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Sigma-Aldrich. (n.d.).
- Neuland Labs. (2018).
- Chemguide. (n.d.). the hydrolysis of amides.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
- PMC. (n.d.).
- LibreTexts. (2019). Amide Chemistry.
- PMC. (n.d.).
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- Benchchem. (n.d.).
- PMC. (n.d.). Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene.
- ResearchGate. (2021). (PDF)
- PubMed. (2019).
- Google Patents. (n.d.).
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preventing hydrolysis of dichlorobenzenesulfonyl chloride during synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Dichlorobenzenesulfonyl Chloride
Dichlorobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a dichlorinated aromatic ring, makes it a versatile building block. However, the inherent reactivity of the sulfonyl chloride moiety also renders it highly susceptible to hydrolysis, a critical challenge during its synthesis and work-up that can significantly impact yield and purity.
This technical guide is designed to serve as a comprehensive resource for researchers, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively mitigate the hydrolysis of dichlorobenzenesulfonyl chloride. By understanding the underlying chemical principles and implementing the robust strategies outlined herein, you can enhance the efficiency and reproducibility of your synthetic endeavors.
Understanding the Challenge: The Hydrolysis of Dichlorobenzenesulfonyl Chloride
The primary challenge in the synthesis of dichlorobenzenesulfonyl chloride is preventing its reaction with water, which leads to the formation of the corresponding and less reactive dichlorobenzenesulfonic acid. This hydrolysis not only consumes the desired product, thereby reducing the overall yield, but also complicates the purification process due to the introduction of an acidic impurity.
The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two electron-withdrawing chlorine atoms on the benzene ring further increases the electrophilicity of the sulfur, making it highly prone to this reaction.
Mechanism of Hydrolysis
The reaction is generally considered to proceed through an SN2-type mechanism.[1][2]
Caption: Mechanism of dichlorobenzenesulfonyl chloride hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of dichlorobenzenesulfonyl chloride, providing actionable solutions based on established chemical principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dichlorobenzenesulfonyl Chloride | Hydrolysis during reaction or work-up: This is the most common cause of low yields.[3] | Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4] Low-Temperature Work-up: Quench the reaction mixture by pouring it onto crushed ice and extract the product immediately into a non-polar organic solvent. Minimize contact time with the aqueous phase.[5] Use of a Halogenated Solvent: Performing the reaction in a halogenated aliphatic hydrocarbon can help to achieve an anhydrous final product by azeotropic distillation of water during work-up.[6][7] |
| Incomplete Reaction: The reaction may not have gone to completion. | Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.[5] Ensure Sufficient Reagent Stoichiometry: For chlorosulfonation, a significant excess of chlorosulfonic acid (typically 3-4 moles per mole of dichlorobenzene) is often required to drive the reaction to completion.[6] | |
| Formation of Diaryl Sulfone Byproduct: A common side reaction in chlorosulfonation.[8] | Control Stoichiometry and Addition: Use an adequate excess of chlorosulfonic acid. The order of addition is also critical; add the dichlorobenzene to the chlorosulfonic acid slowly to maintain an excess of the sulfonating agent throughout the reaction. | |
| Product is Contaminated with Dichlorobenzenesulfonic Acid | Exposure to moisture: Inadequate anhydrous technique during the reaction or prolonged contact with water during work-up. | Improve Anhydrous Technique: Refer to the solutions for low yield. Aqueous Wash with Base: During the work-up, wash the organic layer with a cold, dilute solution of sodium bicarbonate or sodium carbonate. This will convert the sulfonic acid into its water-soluble salt, which can then be separated in the aqueous layer.[4] |
| Formation of Isomeric Byproducts | Impure starting materials: The presence of other dichlorobenzene isomers in the starting material will lead to the formation of the corresponding sulfonyl chloride isomers.[5] | Purify Starting Materials: Ensure the purity of the starting dichlorobenzene or dichloroaniline before use, for example, by distillation or recrystallization. Purify Final Product: Isomeric products can often be separated by careful recrystallization or column chromatography. |
| Reaction is Sluggish or Does Not Start (Chlorosulfonation) | Deactivated aromatic ring: The two chlorine atoms on the benzene ring are deactivating, making the electrophilic substitution challenging. | Increase Reaction Temperature: After the initial addition at a lower temperature, gradually increasing the temperature (e.g., to 60-70 °C) can help to drive the reaction forward. Use of a Catalyst: In some cases, the addition of a salt such as sodium chloride can improve the reaction rate and yield.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing dichlorobenzenesulfonyl chloride: chlorosulfonation or the Sandmeyer reaction?
Both methods are viable, and the choice often depends on the available starting materials and the desired scale of the reaction.
-
Chlorosulfonation of 1,3-dichlorobenzene is a direct method but often requires a large excess of chlorosulfonic acid and can lead to the formation of sulfone byproducts.[8]
-
The Sandmeyer reaction starting from 2,4-dichloroaniline offers an alternative that can be performed under milder conditions and may be more suitable for substrates with sensitive functional groups. Recent advancements using DABSO as a stable SO2 surrogate have made this method more practical and safer.[9][10][11][12][13]
Q2: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Q3: What are the key safety precautions when working with chlorosulfonic acid and thionyl chloride?
Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO2).
-
Always handle these reagents in a well-ventilated fume hood.[14][15][16][17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[14][15]
-
Ensure that a safety shower and eyewash station are readily accessible.[14][15]
-
Quench any residual reagent slowly and carefully, for example, by adding it to a large volume of ice.
Q4: How do I properly store dichlorobenzenesulfonyl chloride?
Dichlorobenzenesulfonyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q5: What are the characteristic spectroscopic signals for dichlorobenzenesulfonyl chloride and its hydrolysis product?
-
Infrared (IR) Spectroscopy:
-
Dichlorobenzenesulfonyl chloride: Strong absorptions for the S=O stretches will be present around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[18]
-
Dichlorobenzenesulfonic acid: The most noticeable difference will be the appearance of a broad O-H stretching band in the region of 2500-3300 cm⁻¹.
-
-
¹H NMR Spectroscopy:
-
The aromatic protons of the dichlorobenzenesulfonyl chloride and the corresponding sulfonic acid will have slightly different chemical shifts. For example, for 4-chlorobenzenesulfonic acid, the protons appear at approximately 7.54 and 7.80 ppm.[19] The specific shifts will depend on the isomer.
-
-
¹³C NMR Spectroscopy:
-
The carbon atoms in the aromatic ring will also exhibit different chemical shifts between the sulfonyl chloride and the sulfonic acid.
-
-
Mass Spectrometry (MS):
-
The mass spectrum of the sulfonyl chloride will show a characteristic isotopic pattern for the chlorine atoms. The molecular ion peak will be observed, and a fragment corresponding to the loss of the chlorine atom from the sulfonyl group is often seen.[18]
-
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation
This protocol is adapted from established methods and is intended for experienced laboratory personnel.
Materials:
-
1,3-Dichlorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 molar equivalents). Begin stirring and cool the flask in an ice-water bath.
-
Slowly add 1,3-dichlorobenzene (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The dichlorobenzenesulfonyl chloride will precipitate as a solid or oil.
-
Extraction: Extract the product into dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorobenzenesulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization or vacuum distillation.
Protocol 2: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Sandmeyer-Type Reaction
This protocol utilizes a modified Sandmeyer reaction, which can be a safer and milder alternative.[9][13]
Materials:
-
2,4-Dichloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide (or a stable surrogate like DABSO)
-
Copper(I) chloride (catalyst)
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a beaker, dissolve 2,4-dichloroaniline in a mixture of acetic acid and concentrated hydrochloric acid. Cool the resulting suspension to below 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes to form the diazonium salt solution.
-
Sulfonylation: In a separate reaction vessel, prepare a suspension of copper(I) chloride in a mixture of acetic acid, toluene, and liquid sulfur dioxide (or a solution of DABSO in a suitable solvent). Cool this mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide suspension. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for an additional hour.
-
Work-up: Add water and separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]
-
Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025). Available at: [Link]
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(08), 1051-1051.
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. (2024). NIH. Available at: [Link]
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294.
-
Chlorosulfonicacid-7790-94-5.docx - University of Georgia Office of Research. (n.d.). UGA. Available at: [Link]
- EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents.
- CN103508880A - Method for synthesizing 3,5-dichlorobenzoyl chloride - Google Patents.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294.
- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
-
SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. (2013). Available at: [Link]
-
chlorosulphonic acid - Chemstock. (n.d.). Available at: [Link]
-
Analytical Methods for the Determination of Mutagenic Impurities. (n.d.). Available at: [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
- Cerfontain, H., Nienhuis, Z. R. H., & van der Veen, J. M. (1974). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID.
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF. (2025). ResearchGate. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008). Available at: [Link]
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 7. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
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- 10. researchgate.net [researchgate.net]
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- 19. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Analytical Method Validation for 2,5-Dichloro-n-methylbenzenesulfonamide
Welcome to the technical support center for the analytical method validation of 2,5-Dichloro-n-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the quantitative analysis of this compound, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our approach is grounded in scientific principles and aligned with global regulatory expectations, such as the ICH Q2(R2) guidelines.[1][2][3][4]
Introduction to the Analyte and Method Strategy
This compound is a chemical intermediate whose purity and quantification are critical for its intended use in pharmaceutical and chemical synthesis.[5] The presence of the sulfonamide group and the chlorinated benzene ring makes it a suitable candidate for UV detection in HPLC.
The logical choice for analysis is a stability-indicating RP-HPLC method. This approach is versatile, robust, and capable of separating the main compound from potential impurities and degradation products.[6][7][8] This guide will be based on a typical RP-HPLC method, for which we will explore validation parameters, frequently asked questions, and troubleshooting scenarios.
Core Validation Principles: An Overview
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][9] According to the recently revised ICH Q2(R2) and its companion guideline ICH Q14 (Analytical Procedure Development), validation is a holistic process that ensures the method is reliable throughout its lifecycle.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A logical starting point is a reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[7][8][10] A gradient elution is often preferable to effectively separate the main peak from any impurities. Detection is typically performed using a UV detector at a wavelength around 254-270 nm, where benzenoid compounds exhibit strong absorbance.[11][12][13]
Q2: How do I prepare my sample and standards for analysis?
A2: this compound should be accurately weighed and dissolved in a suitable solvent. Given its structure, a mixture of acetonitrile and water is a good starting point for the diluent. It is crucial that the sample solvent is miscible with the mobile phase to avoid peak distortion.[14] Standard solutions should be prepared across a range of concentrations that encompass the expected sample concentration to establish linearity.[1]
Q3: What are the key validation parameters I need to assess for a quantitative impurity method?
A3: For a quantitative method for impurities, the following parameters are critical according to ICH Q2(R2):[1][3][4][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study is designed to deliberately degrade the sample using conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[15][16][17] The purpose is to:
-
Demonstrate the specificity of the analytical method by showing that the degradation products do not interfere with the quantification of the active substance.[18]
-
Understand the degradation pathways of the drug substance, which helps in developing stable formulations and establishing appropriate storage conditions.[15]
-
Produce degradation products for identification and characterization.
A good stability-indicating method will resolve the main peak from all significant degradation peaks.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound by HPLC.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | The N-H group in the sulfonamide can interact with free silanol groups on the silica-based column packing, causing peak tailing. Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use an acid modifier like formic or acetic acid to suppress the ionization of silanols. Using a modern, end-capped column with low silanol activity can also mitigate this issue.[19] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject. If necessary, reduce the injection volume. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Void or Contamination | A void at the head of the column or contamination from previous samples can distort peak shape. Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[20][21] |
Problem 2: Drifting or Unstable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection, especially in gradient methods. Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.[22] |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components or evaporation of a volatile organic component. Solution: Prepare fresh mobile phase daily. Ensure the online degasser is functioning correctly. If mixing manually, use a graduated cylinder for accuracy.[22] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[23] |
| Pump Malfunction or Leaks | Inconsistent flow rate due to worn pump seals, faulty check valves, or leaks in the system. Solution: Check for leaks at all fittings. Perform pump maintenance as recommended by the manufacturer.[20][23] |
Problem 3: Baseline Issues (Noise, Drift, or Ghost Peaks)
| Possible Cause | Suggested Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause sharp spikes in the baseline. Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[22] |
| Contaminated Mobile Phase or System | Impurities in the solvents or buffer salts, or carryover from previous injections. Solution: Use high-purity HPLC-grade solvents.[24] Filter all aqueous mobile phases. Flush the system with a strong solvent. Run a blank gradient to identify ghost peaks originating from the system or mobile phase.[25] |
| Detector Lamp Failing | An aging detector lamp can lead to increased baseline noise. Solution: Check the lamp energy and replace it if it is low. |
| Mobile Phase Absorbance | Using a mobile phase additive that absorbs at the detection wavelength, especially in gradient elution. Solution: Choose a buffer or additive with low UV absorbance at the analytical wavelength. Ensure the quality of the organic solvent, as some grades can have UV-absorbing impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for the analysis of this compound.
-
Chromatographic System:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in diluent and add an equal volume of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the sample in diluent and add an equal volume of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve the sample in diluent and add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Dissolve the stressed solid in diluent to the target concentration.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours. Dissolve the stressed solid in diluent to the target concentration.
Analyze all stressed samples using the HPLC method described above, alongside an unstressed sample.
Visualization of Workflows
// Peak Shape Branch Cause_Peak [label="Check: Silanol Interaction,\nColumn Overload, Solvent Mismatch", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; PeakShape -> Cause_Peak;
// Retention Time Branch Cause_RT [label="Check: Equilibration, Mobile Phase,\nTemperature, Leaks", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; RetentionTime -> Cause_RT;
// Baseline Branch Cause_Base [label="Check: Air Bubbles, Contamination,\nDetector Lamp", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Baseline -> Cause_Base; } Caption: Logic diagram for troubleshooting HPLC issues.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria (for Assay) |
| Specificity | The analyte peak should be free from interference from degradants, impurities, and excipients. Peak purity index should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples. |
| Precision (Repeatability) | RSD ≤ 2.0% for multiple preparations. |
| Precision (Intermediate) | RSD ≤ 2.0% across different days, analysts, or equipment. |
| Robustness | No significant impact on results from small, deliberate changes in method parameters (e.g., pH ±0.2, column temp ±5°C). |
References
-
Hussain, S., et al. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available at: [Link]
-
Al-Janabi, M. H., et al. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Ghanem, M. M., et al. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-243. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Wang, J., et al. (2017). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Journal of Chromatographic Science, 55(1), 86-92. Available at: [Link]
-
Chatzimitakos, T., & Stalikas, C. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 6(2), 856-860. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Mashhour, M., et al. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N,N-dichloro- on Newcrom R1 HPLC column. Available at: [Link]
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Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
Ibarra, I., et al. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Separation Science, 34(12), 1439-47. Available at: [Link]
-
Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 127-37. Available at: [Link]
-
Al-Janabi, M. H., et al. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Available at: [Link]
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QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Dr. Schlecht. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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ResearchGate. (2018). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Available at: [Link]
-
Sravani, A., et al. (2022). A Brief Study on Forced Degradation Studies with Regulatory Guidance. GSC Biological and Pharmaceutical Sciences, 20(3), 133-140. Available at: [Link]
-
I.R.I.S. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Available at: [Link]
-
Kumar, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]
-
Singh, S., & Kumar, V. (2012). New Trends in Forced Degradation Studies. Scribd. Available at: [Link]
-
Zhang, Y., et al. (2021). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. ResearchGate. Available at: [Link]
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Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
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Shodex. (n.d.). Solubility of Solvents. Available at: [Link]
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Wang, D., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in. Semantic Scholar. Available at: [Link]
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Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 913-7. Available at: [Link]
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Khan, I. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2931. Available at: [Link]
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Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2,5-Dichloro-N-methylbenzenesulfonamide: A Guide to Ensuring Structural Integrity
Executive Summary: In pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. This guide presents a comparative analysis of 2,5-Dichloro-N-methylbenzenesulfonamide synthesized in-house versus a commercially procured standard. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, we demonstrate a robust workflow for structural verification. The spectral data collectively confirm that the synthesized compound possesses a structural and purity profile equivalent to the commercial benchmark, validating the synthetic pathway and purification process.
Introduction: The Imperative for Spectral Verification
This compound is a key chemical intermediate whose structural framework is relevant in the development of various pharmacologically active agents and agricultural chemicals.[1] The sulfonamide functional group is a well-established pharmacophore, known for its role in conferring inhibitory activity against various enzymatic targets.[1] When such a compound is synthesized for research purposes, it is paramount to verify that the target molecular structure has been achieved and that residual starting materials or byproducts have been removed.
Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule, offering detailed information about its atomic composition, bonding, and chemical environment. This guide provides an in-depth, practical comparison, explaining not just the results, but the causal logic behind the experimental choices, from synthesis to final spectral interpretation. Adherence to rigorous data reporting standards, such as those advocated by IUPAC, ensures that data is findable, accessible, interoperable, and reusable (FAIR), which is critical for collaborative and reproducible science.[2][3][4][5]
Experimental Design & Methodologies
Synthesis and Procurement
-
In-House Synthesis: this compound was synthesized via a standard nucleophilic substitution reaction. 2,5-Dichlorobenzenesulfonyl chloride was reacted with methylamine in dichloromethane (DCM) in the presence of triethylamine, which acts as an HCl scavenger to drive the reaction to completion.[6] The crude product was purified by recrystallization from ethanol to yield a crystalline white solid.
-
Commercial Standard: A certified reference standard of this compound (Purity >98%) was procured from a reputable chemical supplier.
Spectroscopic Analysis Workflow
The following diagram outlines the comprehensive workflow employed for the comparative analysis of the synthesized and commercial samples.
Caption: Workflow for comparative analysis.
Instrumentation and Protocols
-
Nuclear Magnetic Resonance (NMR):
-
Protocol: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), which serves as an excellent solvent for this class of compounds and provides a distinct residual solvent peak for referencing. Per IUPAC recommendations, the chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as an internal standard.[7]
-
Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying the number and types of carbon atoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Spectra were recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid samples directly with minimal preparation. The scanning range was 4000–650 cm⁻¹.
-
Rationale: FT-IR is exceptionally sensitive for the identification of specific functional groups. For sulfonamides, the strong, characteristic stretching vibrations of the S=O bonds are unambiguous markers of the sulfonamide group.[8][9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Analysis was performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Samples were dissolved in methanol and infused into the system.
-
Rationale: MS provides the molecular weight of the compound, offering primary confirmation of its elemental composition. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining the parent mass.[10] The high-resolution measurement allows for the confirmation of the molecular formula based on the exact mass.
-
Results: A Side-by-Side Spectral Comparison
The spectral data obtained for the synthesized this compound were found to be in excellent agreement with the commercial reference standard.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of both samples were superimposable, indicating structural identity. The key assignments are summarized below.
Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, CDCl₃) | Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | | :--- | :--- | :--- | | | Synthesized | Commercial | Synthesized | Commercial | | Aromatic-H (H-3, H-4, H-6) | 7.90-7.50 (m, 3H) | 7.90-7.50 (m, 3H) | 135.5, 133.2, 131.8, 131.5 | 135.5, 133.2, 131.8, 131.5 | | N-H | ~4.95 (q, 1H) | ~4.95 (q, 1H) | - | - | | N-CH₃ | 2.75 (d, 3H) | 2.75 (d, 3H) | 29.8 | 29.8 | | Aromatic C-S & C-Cl | - | - | 138.5, 133.0 | 138.5, 133.0 |
-
Interpretation: The ¹H NMR spectrum clearly shows a complex multiplet in the aromatic region (7.90-7.50 ppm) integrating to three protons, consistent with the trisubstituted benzene ring. The N-methyl group appears as a doublet at 2.75 ppm due to coupling with the adjacent N-H proton, which itself appears as a quartet around 4.95 ppm. The ¹³C NMR spectrum shows the expected number of aromatic carbon signals and a single aliphatic signal for the methyl group at 29.8 ppm. The perfect alignment of these signals between the two samples confirms the identical carbon-hydrogen framework.
FT-IR Spectroscopy
The FT-IR spectra provide robust confirmation of the key functional groups present in the molecule.
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Synthesized | Commercial |
|---|---|---|---|
| N-H Stretch | 3350-3250 | 3275 | 3275 |
| Aromatic C-H Stretch | 3100-3000 | 3085 | 3085 |
| S=O Asymmetric Stretch | 1350-1310 | 1335 | 1335 |
| S=O Symmetric Stretch | 1170-1140 | 1162 | 1162 |
| S-N Stretch | 930-900 | 915 | 915 |
| C-Cl Stretch | 850-750 | 820 | 820 |
-
Interpretation: The defining characteristics of a sulfonamide are the strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group.[9][11] These were observed prominently at 1335 cm⁻¹ and 1162 cm⁻¹ in both samples. The presence of the N-H bond is confirmed by the sharp peak at 3275 cm⁻¹. The complete overlap of the spectral fingerprints provides high confidence in the functional group identity of the synthesized material.
Mass Spectrometry
High-resolution mass spectrometry confirmed the elemental composition and molecular weight.
Table 3: High-Resolution Mass Spectrometry Data (ESI+)
| Parameter | Theoretical Value (C₇H₈Cl₂NO₂S)⁺ | Synthesized | Commercial |
|---|
| [M+H]⁺ (m/z) | 240.9650 | 240.9648 | 240.9651 |
-
Interpretation: The calculated exact mass for the protonated molecule [C₇H₇Cl₂NO₂S]⁺ is 240.9650. Both the synthesized and commercial samples exhibited a base peak at m/z values that were within 1 ppm of the theoretical mass, confirming the correct molecular formula. A key feature in the mass spectrum of chlorine-containing compounds is the isotopic pattern. The presence of two chlorine atoms leads to a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1, which was observed in both samples, further validating the presence of the two chlorine atoms. Fragmentation analysis under collision-induced dissociation showed a characteristic loss of SO₂ (64 Da), a known fragmentation pathway for aromatic sulfonamides, yielding a fragment ion consistent with the remaining molecular structure.[12][13][14]
Discussion and Conclusion
-
NMR spectroscopy confirmed the precise arrangement of protons and carbons.
-
FT-IR spectroscopy verified the presence of all key functional groups, most notably the sulfonamide moiety.
-
Mass spectrometry unequivocally established the correct molecular weight and elemental formula.
This multi-technique approach ensures a high degree of confidence in the identity and purity of synthesized compounds. For researchers in drug development and related fields, implementing such a rigorous verification workflow is not merely good practice—it is an essential requirement for generating reliable and reproducible scientific data. The consistency across all three analytical methods validates the synthetic and purification protocols, enabling further use of this compound in subsequent research with confidence.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Sulfonamides: Evaluating 2,5-Dichloro-N-methylbenzenesulfonamide in Context
This guide provides an in-depth comparison of the diverse biological activities exhibited by the sulfonamide scaffold. While a vast body of research exists for many sulfonamide derivatives, specific compounds like 2,5-Dichloro-N-methylbenzenesulfonamide remain less characterized in public literature. Therefore, this document serves a dual purpose: first, to objectively compare the performance of well-established sulfonamide classes against their primary biological targets, and second, to provide a robust experimental framework for researchers, scientists, and drug development professionals to elucidate the activity of novel or understudied sulfonamides such as the one .
The narrative that follows is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. We will explore the classic antibacterial role of sulfonamides, their potent inhibitory effects on carbonic anhydrases and cyclooxygenases, and their emerging profile as cytotoxic agents, all supported by quantitative data and detailed methodologies.
Part 1: The Diverse Biological Targets of Sulfonamides
The simple benzenesulfonamide core is a privileged structure in medicinal chemistry, giving rise to drugs with a remarkable range of applications, from antibiotics to diuretics and anti-inflammatory agents.[1][2] This diversity stems from the ability of different substitutions on the aromatic ring and the sulfonamide nitrogen to interact with the distinct active sites of various enzymes.
Antibacterial Activity: The Classic Target - Dihydropteroate Synthase (DHPS)
The discovery of sulfonamides as the first broadly effective systemic antibacterials paved the way for the antibiotic revolution.[3] Their mechanism of action is a classic example of competitive inhibition.[3][4]
Mechanism: In many bacteria, folic acid (Vitamin B9) is an essential nutrient that must be synthesized de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[4][5] Sulfonamide antibiotics are structural analogues of PABA and act as competitive inhibitors of DHPS, halting the folate synthesis pathway and leading to a bacteriostatic effect.[4][6][7] Since humans acquire folate from their diet and lack the DHPS enzyme, these drugs are selectively toxic to susceptible microorganisms.[5][8]
Structure-Activity Relationship (SAR): For classic antibacterial activity, a primary aromatic amine at the para-position (N4) of the benzenesulfonamide ring is considered essential for mimicking PABA.[6] The absence of this feature in this compound suggests it is unlikely to function as a traditional antibacterial agent via this mechanism.
Caption: Bacterial folate synthesis pathway and the site of sulfonamide inhibition.
Table 1: Comparative Antibacterial Activity of Select Sulfonamides
| Compound | Target Organism | Activity Metric (MIC, mg/mL) | Reference |
|---|---|---|---|
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | P. aeruginosa | 6.67 | [1] |
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | S. typhi | 6.45 | [1] |
| N-Butyl-4-Hydroxy-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | E. coli | 6.72 | [1] |
| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-3-PhenylPropanamide | S. aureus | 6.63 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Carbonic Anhydrase Inhibition: A Dominant Non-Antibacterial Role
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] This activity is the basis for their use as diuretics (e.g., Acetazolamide) and anti-glaucoma agents (e.g., Dorzolamide, Dichlorphenamide).[9][10][11]
Mechanism: The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle of CO₂ hydration.[12][13] The diverse isoforms of CA (e.g., CA I, II, IX, XII) and their varying expression in different tissues offer opportunities for developing isoform-selective inhibitors to treat conditions from glaucoma to cancer.[9][10]
Structure-Activity Relationship (SAR): While the unsubstituted sulfonamide is the zinc-binding group, substitutions on the aromatic ring heavily influence potency and isoform selectivity by interacting with hydrophilic or hydrophobic residues within the active site cleft.[11][14] The presence of two chlorine atoms on the benzene ring of this compound makes it a candidate for CA inhibition, drawing a structural parallel to the potent CA inhibitor Dichlorphenamide.[9]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Table 2: Comparative Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |
|---|---|---|---|---|
| Acetazolamide | 250 | 12 | 25.7 | [11][15] |
| Dichlorphenamide | 3800 | 38 | 3500 | [11] |
| Celecoxib | 10,000 | 290 | 45 | [16] |
Note: Ki (Inhibition Constant) is a measure of inhibitor potency; a smaller value indicates greater potency.
Cyclooxygenase-2 (COX-2) Inhibition: Anti-Inflammatory Action
A distinct class of sulfonamides, which notably includes celecoxib and valdecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[16]
Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17] The COX-2 isoform is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in gastric protection. Selective inhibition of COX-2 provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[17] The sulfonamide moiety of these drugs fits into a specific side pocket of the COX-2 active site, conferring selectivity.[2]
Table 3: Comparative COX-1/COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | 13.02 | 0.49 | 26.6 | [18] |
| Etoricoxib* | - | -39.75 (ΔG, kcal/mol) | Selective | [19] |
| Phar-95239 | 9.32 | 0.82 | 11.4 | [18] |
| T0511-4424 | 8.42 | 0.69 | 12.2 | [18] |
Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. Etoricoxib data is presented as binding free energy.
Emerging Activities: Cytotoxicity and Novel Targets
Recent research has highlighted the potent cytotoxic effects of various sulfonamide derivatives against human cancer cell lines.[20][21] This anticancer activity is sometimes linked to the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX, but other mechanisms are also being explored.[15][16]
Furthermore, the structural diversity of sulfonamides allows for interaction with novel targets. For instance, the compound INT131, a 2,4-dichloro-benzenesulfonamide analog, is a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, demonstrating that dichlorinated benzenesulfonamides can engage targets entirely different from the classic enzyme active sites.[22] This finding is particularly relevant for this compound, as it underscores the potential for unexpected biological activities.
Table 4: Comparative Cytotoxicity of Sulfonamide Derivatives
| Compound Class / Name | Cell Line | Activity Metric (IC₅₀, µM) | Reference |
|---|---|---|---|
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 | [21] |
| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | 27.8 | [21] |
| Synthesized Sulfonamide Series | MDA-MB-468 (Breast Cancer) | < 30 | [20] |
| Synthesized Sulfonamide Series | MCF-7 (Breast Cancer) | < 128 | [20] |
| Synthesized Sulfonamide Series | HeLa (Cervical Cancer) | < 360 |[20] |
Part 2: A Framework for Evaluating this compound
To characterize a novel compound, a logical, tiered approach is essential. The workflow begins with a broad assessment of cytotoxicity to determine a compound's general effect on cell viability, followed by specific enzymatic assays to probe for interactions with high-probability targets based on structural analogy.
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A Comparative Guide to Dichlorobenzenesulfonamide Isomers in Biological Assays: Structure-Activity Relationships and Methodologies
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] The introduction of substituents onto the benzene ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of dichlorobenzenesulfonamide isomers, focusing on how the seemingly subtle shift in the position of two chlorine atoms can lead to profound differences in biological outcomes. We will explore their anticancer, enzyme inhibitory, and antimicrobial activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Influence of Isomerism on Biological Activity
The specific placement of chlorine atoms on the benzenesulfonamide ring dictates the molecule's electronic and steric environment, which in turn governs its interaction with biological targets.[2] This structure-activity relationship is a key principle in drug design, and the dichlorobenzenesulfonamide isomers serve as a classic example. While some isomers exhibit potent and specific activities, others may be significantly less active or possess entirely different pharmacological profiles.
Anticancer and Cytotoxic Activities
Several dichlorobenzenesulfonamide isomers and their derivatives have demonstrated significant potential as anticancer agents, operating through distinct mechanisms. The positioning of the chlorine atoms appears to be a critical determinant of both potency and the specific cellular pathways targeted.[3]
-
2,4-Dichlorobenzenesulfonamide: This isomer has been shown to induce apoptosis in cervical cancer cells.[4] Chalcone derivatives incorporating the 2,4-dichlorobenzenesulfonamide moiety have displayed notable anticancer effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells, with IC₅₀ values in the low microgram per milliliter range.[5] The mechanism of action is suggested to involve the depolarization of the mitochondrial membrane and the activation of caspases, key executioners of apoptosis.[5]
-
2,5-Dichlorobenzenesulfonamide: The core structure of this isomer is particularly significant as it forms the basis for FH535, a known modulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[2]
-
2,6-Dichlorobenzenesulfonamide: Research indicates that this isomer exhibits enhanced inhibitory activity against the Wnt/β-catenin pathway compared to its 2,5-dichloro counterpart, highlighting the structural sensitivity of this interaction.[2]
-
3,4-Dichlorobenzenesulfonamide: Derivatives of this isomer, when incorporated into an imidazole structure, have shown cytotoxic activity against triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines.[3]
Table 1: Comparative Anticancer Activity of Dichlorobenzenesulfonamide Derivatives
| Compound/Derivative | Isomer Core | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Chalcone Derivative 5 | 2,4-dichloro | AGS (gastric adenocarcinoma) | 0.89-9.63 µg/mL | [5] |
| Imidazole Derivative | 3,4-dichloro | MDA-MB-231 (breast cancer) | 20.5 ± 3.6 µM | [3] |
| Imidazole Derivative | 3,4-dichloro | IGR39 (melanoma) | 27.8 ± 2.8 µM | [3] |
Enzyme Inhibition
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs).[6] Dichlorobenzenesulfonamide derivatives have been investigated as inhibitors of these enzymes, which are implicated in several diseases, including cancer.
-
Carbonic Anhydrase Inhibition: Dibenzenesulfonamide derivatives have been shown to effectively inhibit tumor-associated human carbonic anhydrase isoenzymes hCA IX and hCA XII, with inhibitory constants (Ki) in the nanomolar range.[6] While the specific isomers were part of a larger molecular structure, this highlights the potential of the dichlorobenzenesulfonamide scaffold in designing potent CA inhibitors.
Antimicrobial Activity
The sulfonamide class of drugs originated with the discovery of their antibacterial properties.[1] Dichlorobenzenesulfonamide isomers continue this legacy, with several derivatives showing activity against various bacterial strains.
-
2,4-Dichlorobenzenesulfonamide: This compound is noted to have potential antimicrobial properties.[4]
-
2,6-Dichlorobenzenesulfonamide: Derivatives of this isomer have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8]
The antimicrobial efficacy of sulfonamides often relates to their ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[9]
Mechanistic Insights: Key Signaling Pathways
Understanding the molecular pathways affected by these isomers is crucial for their development as therapeutic agents. The positioning of the chlorine atoms directly influences which of these cellular cascades is modulated.
Induction of Apoptosis by 2,4-Dichlorobenzenesulfonamide Derivatives
As indicated by studies on its chalcone derivatives, the 2,4-dichloro isomer can trigger the intrinsic pathway of apoptosis.[5] This process is initiated by cellular stress, leading to changes in the mitochondrial membrane.
Caption: Intrinsic apoptosis pathway induced by 2,4-dichlorobenzenesulfonamide derivatives.
Modulation of the Wnt/β-Catenin Pathway
The Wnt/β-catenin pathway is vital for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. The 2,5- and 2,6-dichlorobenzenesulfonamide isomers are notable for their ability to interfere with this pathway.[2]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by dichlorobenzenesulfonamide isomers.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure scientific integrity, the protocols described below are self-validating systems, incorporating appropriate controls for reliable data interpretation. The choice of assay is dictated by the hypothesized biological activity of the isomer being tested.
Caption: A generalized workflow for in vitro biological activity screening.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5] It measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the dichlorobenzenesulfonamide isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Causality: This assay directly tests the ability of a compound to inhibit bacterial proliferation. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, one can identify the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the dichlorobenzenesulfonamide isomer in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in the determination.
-
Validation: The positive control well should show clear bacterial growth (turbidity), while the negative control should remain clear.
Conclusion and Future Perspectives
The comparative analysis of dichlorobenzenesulfonamide isomers unequivocally demonstrates the profound impact of chlorine atom positioning on biological activity. The 2,4- and 2,6-isomers show particular promise in anticancer applications, targeting apoptosis and the Wnt/β-catenin pathway, respectively. The broader benzenesulfonamide class continues to show versatile antimicrobial and enzyme inhibitory properties.[12][13]
This guide underscores the importance of systematic evaluation of all positional isomers in early-stage drug discovery. Future research should focus on completing the biological activity profile for all dichlorobenzenesulfonamide isomers (e.g., 2,3-, 3,5-dichloro) against a wider range of cancer cell lines and microbial species. Furthermore, exploring their potential as inhibitors of other enzyme families and investigating their in vivo efficacy and safety profiles will be critical steps in translating these promising scaffolds into novel therapeutic agents.
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Definitive Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,5-Dichloro-N-methylbenzenesulfonamide
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2,5-Dichloro-N-methylbenzenesulfonamide, a key scaffold in medicinal and agricultural chemistry.[1] We will explore why single-crystal X-ray crystallography stands as the definitive "gold standard" and how orthogonal spectroscopic methods, while powerful, provide complementary rather than absolute structural information.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the atomic structure of small molecules, providing unequivocal evidence of molecular geometry, conformation, and intermolecular interactions.[2][3] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is then mathematically decoded to generate a three-dimensional electron density map, from which the precise atomic positions can be determined.[4]
While a published crystal structure for this compound is not available, we can confidently infer its key structural features from closely related, published analogs such as N-(2,5-dichlorophenyl)benzenesulfonamide and N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide.[5][6] These analogs provide a robust framework for understanding the expected conformation and crystal packing.
Experimental Workflow: From Powder to Definitive Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles.
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A-Scientist's-Guide-to-Navigating-Cross-Reactivity-of-2,5-Dichloro-n-methylbenzenesulfonamide-in-Enzymatic-Assays
In the landscape of drug discovery and development, the specificity of a small molecule inhibitor is paramount. The promise of a potent inhibitor can be quickly undermined by off-target effects, leading to unforeseen toxicities or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of 2,5-Dichloro-n-methylbenzenesulfonamide, a compound featuring the common sulfonamide moiety, in various enzymatic assays.
The core principle of this guide is to establish a self-validating system of experimentation. We will not merely list protocols but delve into the causality behind experimental choices, ensuring that the data generated is both accurate and trustworthy.
The-Sulfonamide-Scaffold-A-Double-Edged-Sword
The benzenesulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs. However, this prevalence also necessitates a thorough investigation of potential cross-reactivity. While the specific substitution pattern of this compound will dictate its primary target affinity, the inherent chemical properties of the sulfonamide group warrant a broad assessment against various enzyme families. It's crucial to understand that structural similarity does not always predict binding affinity, making empirical testing indispensable.[1][2][3][4]
Designing a Robust Cross-Reactivity Screening Cascade
A systematic approach is essential to confidently characterize the selectivity profile of this compound. The following workflow outlines a logical progression from broad screening to more focused mechanistic studies.
Figure 1: A tiered approach to systematically evaluate the cross-reactivity of an inhibitor, starting with broad screening and progressing to detailed mechanistic studies for identified off-targets.
Phase 1: Broad Panel Screening - Casting a Wide Net
The initial step is to screen this compound against a diverse panel of kinases.[5][6][7][8] Several commercial services offer comprehensive kinase profiling.[8] The rationale here is to quickly identify potential off-target interactions at one or two fixed concentrations.
Experimental Protocol: Single-Dose Kinase Profiling
-
Compound Preparation: Prepare stock solutions of this compound in 100% DMSO. For a 10 mM stock, dissolve 2.40 mg of the compound (MW: 240.11 g/mol ) in 1 mL of DMSO.
-
Assay Plate Preparation: Serially dilute the stock solution to achieve final assay concentrations of 1 µM and 10 µM. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤ 1%) to avoid solvent-induced artifacts.
-
Kinase Reaction: Utilize a reputable kinase profiling service or an in-house panel. These assays typically employ a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo™) format to measure kinase activity.[5][8]
-
Expert Insight: The choice of ATP concentration is a critical parameter. Assays performed at the Kₘ of ATP for each kinase provide a sensitive measure of inhibitor potency (IC₅₀ ≈ 2 x Kᵢ for competitive inhibitors).[9][10][11] However, screening at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) can provide a more realistic assessment of potential cellular activity.[12][13] It is advisable to perform screens under both conditions if resources permit.
-
-
Data Analysis: Express the results as percent inhibition relative to a DMSO vehicle control. A common threshold for identifying a "hit" is >50% inhibition at 10 µM.
Phase 2: IC₅₀ Determination - Quantifying Off-Target Potency
For any kinases identified as potential off-targets in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against these enzymes.[14][15][16]
Experimental Protocol: IC₅₀ Determination via Dose-Response Analysis
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. The starting concentration should be sufficiently high to achieve complete inhibition (e.g., 100 µM).
-
Assay Setup: For each identified off-target kinase, perform the enzymatic assay across the full range of inhibitor concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Data Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Data Presentation: Comparative IC₅₀ Values
| Enzyme Target | Primary Target (Hypothetical) | Off-Target Kinase A | Off-Target Kinase B | Off-Target Kinase C |
| IC₅₀ (µM) | 0.05 | 2.5 | 15.8 | > 100 |
This table presents hypothetical data for illustrative purposes.
Phase 3: Orthogonal Assays and Mechanistic Elucidation - Ensuring Data Integrity
To build confidence in the observed off-target activity, it is crucial to confirm the findings using an orthogonal assay format. This helps to rule out assay-specific artifacts. Furthermore, understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) provides valuable insights into the nature of the interaction.
Figure 2: A simplified representation of ATP-competitive inhibition, where the inhibitor and ATP vie for the same binding site on the enzyme.
Experimental Protocol: Orthogonal Assay and Mechanistic Studies
-
Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, perform the IC₅₀ determination at multiple fixed ATP concentrations (e.g., Kₘ, 5x Kₘ, and 10x Kₘ). A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of competitive inhibition.
Trustworthiness Through Self-Validating Systems
A robust experimental design incorporates self-validating elements. This includes:
-
Appropriate Controls: Always include positive and negative controls. A known inhibitor for the assayed enzyme serves as a positive control, while a DMSO-only well serves as a negative control.
-
Statistical Rigor: Perform experiments in at least duplicate, and preferably triplicate. Report data with appropriate statistical measures, such as standard deviation or standard error of the mean.[17][18]
-
Assay Validation: Key assay parameters such as Z'-factor, signal-to-background ratio, and reproducibility should be established to ensure the assay is suitable for its intended purpose.[15][19][20][21]
Conclusion: A Data-Driven Approach to Selectivity
The cross-reactivity profiling of this compound, or any small molecule inhibitor, is a critical component of its preclinical characterization. By employing a systematic, multi-faceted approach that combines broad panel screening with detailed mechanistic studies and orthogonal validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy is essential for making informed decisions in drug development, ultimately leading to safer and more effective therapeutic agents.
References
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Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Retrieved from [Link]
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Wissing, J., van der Saal, W., & Müller, G. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-42). Wiley-VCH.
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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Carna Biosciences. (n.d.). ATP concentration. Retrieved from [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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- Eisenthal, R., & Cornish-Bowden, A. (1974). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Biochemistry, 52(8), 660-665.
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National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
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Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]
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BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
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ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]
- Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 9(10), 3959-3971.
- Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48.
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A Senior Application Scientist's Guide to Assessing the Purity of 2,5-Dichloro-N-methylbenzenesulfonamide from Different Suppliers
Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and synthetic chemistry, the starting materials' quality is not merely a parameter—it is the bedrock upon which reproducible and reliable results are built. The compound 2,5-Dichloro-N-methylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules. The presence of even minor impurities, such as regioisomers (e.g., 2,4- or 3,4-dichloro isomers) or residual starting materials, can drastically alter reaction kinetics, yield, and the final product's pharmacological profile.
This guide provides a comprehensive, multi-pronged analytical workflow for researchers to independently verify and compare the purity of this compound obtained from different commercial suppliers. We will move beyond simple data sheet comparisons and delve into the practical, hands-on methods that provide definitive, actionable insights. The methodologies described herein are designed to be self-validating, employing orthogonal techniques to ensure the trustworthiness of the final assessment.
Initial Physical and Macroscopic Inspection
Before committing to advanced analytical techniques, a simple visual inspection can be highly informative. An experienced chemist often gains initial clues about purity from the physical characteristics of a sample.
-
Appearance: The compound should be a white to off-white crystalline solid. Significant color deviation (e.g., yellow or brown tints) can indicate the presence of oxidized impurities or residual reagents.
-
Homogeneity: The material should be a free-flowing, uniform powder. The presence of clumps, oily residues, or a heterogeneous appearance warrants further investigation, as it may suggest improper drying or the presence of hygroscopic impurities.
-
Melting Point Analysis: A sharp melting point range is a classic indicator of high purity. Impurities typically depress and broaden the melting point range. According to established data, pure this compound has a defined melting point. A broad range (e.g., > 2°C) is a red flag.
Protocol: Capillary Melting Point Determination
-
Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).
-
Load a small, finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary in the apparatus and heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement with a slow heating ramp (1-2 °C/min) through the previously determined approximate range to obtain a precise melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Definitive Structural Confirmation and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR will confirm the presence and integration of the N-methyl group and the three aromatic protons, while their splitting patterns and chemical shifts will confirm the 2,5-dichloro substitution pattern.
Why this is a self-validating system: The combination of chemical shifts, spin-spin coupling patterns, and signal integration in a ¹H NMR spectrum provides a unique fingerprint for the target molecule. The presence of unexpected signals directly indicates impurities, and their integration relative to the main compound's signals can provide a semi-quantitative estimate of their levels.
Protocol: ¹H and ¹³C NMR Analysis
-
Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Key signals to look for are the N-methyl singlet and the characteristic signals for the three protons on the dichlorinated aromatic ring.
-
Acquire the ¹³C NMR spectrum. This will confirm the number of unique carbon environments, which is crucial for ruling out isomeric impurities.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum. The ratio of the N-methyl protons to the aromatic protons should be 3:3.
Caption: Workflow for NMR-based structural confirmation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
While NMR is excellent for structural confirmation, HPLC is the gold standard for accurately quantifying the purity of a sample and detecting non-volatile impurities. By using a reversed-phase (RP-HPLC) method with a UV detector, we can separate the main compound from related impurities. The peak area percentage is commonly used to express purity, often referred to as "area % purity."
Causality in Method Choice: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar aromatic compounds like our analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. A gradient elution (where the solvent composition changes over time) is often superior to an isocratic one for resolving closely eluting impurities from the main peak. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, helping to identify if a peak corresponds to a related substance or a completely different chromophore.
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/PDA at 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Ramp from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate for 5 min.
-
-
Analysis: Inject a blank (acetonitrile), followed by the samples from each supplier. Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.
Orthogonal Verification by GC-MS for Volatile Impurities
An orthogonal method uses a different scientific principle for analysis, providing a powerful cross-validation of results. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile or semi-volatile impurities that might not be detected by HPLC, such as residual solvents (e.g., toluene, dichloromethane) from the synthesis or workup. The mass spectrometer provides mass-to-charge ratio data, which can definitively identify these small molecule impurities.
Caption: Orthogonal analytical approach for comprehensive purity assessment.
Data Summary and Supplier Comparison
After performing the analyses, all quantitative data should be consolidated into a clear, comparative table. This allows for an objective, at-a-glance assessment of the materials from the different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White Crystalline | Off-White Powder | Yellowish Tinged | White, Crystalline |
| Melting Point (°C) | 101.5 - 102.0 | 101.0 - 102.5 | 99.5 - 102.0 | Range < 1.5°C |
| ¹H NMR Purity | Conforms | Conforms | Conforms, trace impurity at 7.8 ppm | Conforms to structure |
| HPLC Purity (Area %) | 99.8% | 99.1% | 97.5% | > 99.0% |
| Largest Impurity (HPLC) | 0.08% | 0.45% (at RRT 1.1) | 1.2% (at RRT 0.9) | < 0.2% |
| Residual Solvents (GC-MS) | Not Detected | Toluene (80 ppm) | Dichloromethane (550 ppm) | < 500 ppm |
Interpretation of Hypothetical Results:
-
Supplier A: This material meets all specifications. It is visually clean, has a sharp melting point, and demonstrates high purity by HPLC with no single impurity exceeding 0.1%. The absence of residual solvents is a strong indicator of a well-controlled manufacturing process.
-
Supplier B: While the HPLC purity is acceptable at 99.1%, the presence of a single significant impurity (0.45%) and detectable levels of toluene may be a concern for sensitive applications. The slightly broader melting point range is consistent with this observation.
-
Supplier C: This material is clearly of lower quality. The yellowish color, broad melting point, and significantly lower HPLC purity (97.5%) with a major impurity peak make it unsuitable for most research and development purposes. The high level of residual dichloromethane is also a significant concern.
Conclusion and Final Recommendation
A comprehensive, multi-technique approach is non-negotiable when assessing the purity of critical chemical reagents. Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific work. The described workflow, combining physical inspection, definitive structural analysis by NMR, and quantitative chromatographic separation by HPLC and GC-MS, provides a robust and self-validating system for quality assessment.
Based on the hypothetical data, Supplier A provides material of the highest quality, suitable for all applications, including late-stage drug development. While the material from Supplier B might be acceptable for early-stage discovery or less sensitive reactions, the user must be aware of the potential impact of the identified impurities. The material from Supplier C should be rejected. This systematic evaluation empowers researchers to make informed decisions, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. (A foundational text on the principles and practice of HPLC, accessible via academic libraries and publishers like Wiley).
- Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press. (A comprehensive guide to the principles of GC-MS, available through platforms like Elsevier and major book retailers).
A Senior Application Scientist's Guide to the Biological Targets of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic impact. This guide provides an in-depth, comparative analysis of the primary biological targets of benzenesulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will explore the nuanced interactions of these compounds with their targets, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower your drug discovery endeavors.
Carbonic Anhydrases: A Preeminent Target
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2][3] This inhibitory action is the foundation for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[4][5] More recently, the focus has shifted to the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and play a crucial role in pH regulation and tumor progression, making them prime targets for anticancer therapies.[6][7]
The inhibitory mechanism hinges on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1] The "tail" of the benzenesulfonamide molecule, which extends from the sulfonamide group, can be modified to achieve isoform-specific inhibition by interacting with amino acid residues lining the active site cavity.[8]
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory constants (Kᵢ) of a selection of benzenesulfonamide derivatives against key human carbonic anhydrase isoforms, highlighting the potential for isoform-selective inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [9] |
| Compound 4h | 1500 | 755 | 38.9 | 12.4 | [9] |
| Compound 5h | 50.1 | 450 | 115 | 58.9 | [9] |
| Compound 3c | - | 10.68 | - | - | [10] |
| Compound 3g | 4.07 | - | - | - | [10] |
| Compound 17e | 428 | 95 | 25 | 31 | [11] |
| Compound 17h | 638 | 164 | 52 | 80 | [11] |
| Indole-2,3-dione derivative 2h | 45.10 | 5.87 | - | 7.91 | [2] |
Expert Insight: The data illustrates the principle of the "tail approach." Modifications to the benzenesulfonamide scaffold distal to the zinc-binding sulfonamide group significantly influence isoform selectivity. For instance, the tetrafluoro-substituted sulfonamides (series 5) generally exhibit different inhibitory profiles compared to their non-fluorinated counterparts (series 4).[9] This highlights the importance of rational design in targeting specific CA isoforms to maximize therapeutic efficacy and minimize off-target effects.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This protocol details a stopped-flow spectrophotometric method to measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrases and to determine the inhibitory potency of benzenesulfonamide derivatives.[12][13][14][15]
Principle: The assay monitors the decrease in pH resulting from the enzymatic hydration of CO₂ to bicarbonate and a proton. The change in pH is detected by a pH indicator, and the initial rate of the reaction is proportional to the enzyme's activity.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water on ice)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., Phenol Red, 100 µM)
-
Test benzenesulfonamide inhibitor and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a working solution of the pH indicator in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and standard inhibitor in DMSO.
-
-
Instrument Setup:
-
Turn on and warm up the stopped-flow instrument.
-
Set the observation wavelength for the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
-
Assay Measurement:
-
Load one syringe with the CO₂-saturated water.
-
Load the other syringe with the enzyme, pH indicator, and inhibitor (pre-incubated for 15 minutes).
-
Initiate the mixing and data acquisition. The instrument will rapidly mix the contents of the two syringes, and the change in absorbance over time is recorded.
-
Perform multiple "shots" for each inhibitor concentration and average the results.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The stopped-flow technique is essential for this assay because the hydration of CO₂ is a very rapid reaction. This method allows for the measurement of initial reaction rates before substrate depletion or product inhibition becomes significant, providing accurate kinetic data. The choice of a non-inhibitory buffer is critical to avoid interference with the enzyme's activity.
Signaling Pathway: CA IX in the Hypoxic Tumor Microenvironment
Cyclooxygenase (COX) Enzymes: Targeting Inflammation
Certain benzenesulfonamide derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[16] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[16] Celecoxib, a well-known COX-2 inhibitor, features a benzenesulfonamide moiety.
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against COX Isoforms
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various benzenesulfonamide-containing compounds against COX-1 and COX-2, demonstrating their selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | 14.7 | 0.05 | 294 | [16] |
| Compound 6b | 13.16 | 0.04 | 329 | [16] |
| Compound 6j | 12.5 | 0.04 | 312.5 | [16] |
| THZD1 | >100 | 1.9 | >52.6 | |
| THZD2 | >100 | 2.3 | >43.5 |
Expert Insight: The selectivity index is a critical parameter in the development of COX-2 inhibitors. A higher selectivity index indicates a greater preference for inhibiting COX-2, which is desirable for reducing the risk of gastrointestinal complications. The data shows that novel benzenesulfonamide derivatives can achieve even greater selectivity than the established drug, celecoxib.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol describes a fluorometric method for screening COX-2 inhibitors.[3][8][17][18][19][20][21][22]
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe is then oxidized by the peroxidase component of COX-2 during the reduction of PGG₂ to PGH₂, generating a fluorescent signal. Inhibitors of COX-2 will reduce the rate of fluorescence generation.
Materials:
-
Fluorometric plate reader
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test benzenesulfonamide inhibitor and a standard inhibitor (e.g., Celecoxib) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reconstitute and dilute the COX-2 enzyme as per the manufacturer's instructions.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, COX Probe, and COX Cofactor to each well.
-
Add the test inhibitor or standard inhibitor at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in the fluorometer and measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. The kinetic measurement allows for the determination of initial reaction rates, providing more accurate data on enzyme inhibition.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Kinases: A Diverse and Expanding Target Landscape
The benzenesulfonamide scaffold has emerged as a privileged structure for the development of kinase inhibitors, targeting a wide range of kinases implicated in cancer and other diseases. These include receptor tyrosine kinases (RTKs) such as TrkA and VEGFR, as well as non-receptor kinases like Aurora kinases.[23][24][25][26][27][28][29]
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Various Kinases
The following table provides a snapshot of the inhibitory activities of different benzenesulfonamide derivatives against several kinase targets.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| AL106 | TrkA | 58.6 | [30] |
| Compound 9 | VEGFR-2 | 0.64 | [23] |
| Compound 20 | VEGFR-2 | 1.04 | [23] |
| Compound 22 | VEGFR-2 | 0.81 | [23] |
| Compound 23 | VEGFR-2 | 0.93 | [23] |
| JNJ-7706621 analogue 1b | Aurora-A | - | [28] |
Expert Insight: The diversity of kinase targets for benzenesulfonamides underscores the adaptability of this scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. For example, in the case of VEGFR-2 inhibitors, specific substitutions on the benzenesulfonamide ring can dramatically impact inhibitory activity.[23]
Experimental Protocol: Radiometric Protein Kinase Assay ([³²P]-ATP)
This protocol describes the "gold standard" radiometric assay for measuring protein kinase activity and inhibition.[11][18][20][22][31][32][33][34][35]
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
[γ-³²P]-ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter or phosphorimager
-
Test benzenesulfonamide inhibitor
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the substrate, the kinase enzyme, and the test inhibitor at various concentrations.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
-
Quantification:
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The radiometric assay provides a direct and highly sensitive measure of kinase activity. The use of a specific substrate ensures that the measured activity is from the kinase of interest. Washing the phosphocellulose paper is critical to reduce background noise from unincorporated radiolabeled ATP.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Endothelin Receptors: Modulating Vascular Tone
Benzenesulfonamide-based compounds have been developed as antagonists of endothelin receptors, particularly the endothelin-A (ETₐ) receptor.[7][36] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through ETₐ and ETₑ receptors. Antagonism of the ETₐ receptor can lead to vasodilation and has therapeutic potential in cardiovascular diseases such as pulmonary arterial hypertension.
Comparative Antagonist Activity of Benzenesulfonamide Derivatives at the ETₐ Receptor
The following table summarizes the binding affinities (Kᵢ) of several biphenylsulfonamide derivatives for the ETₐ receptor.
| Compound | ETₐ Receptor Kᵢ (nM) | Reference |
| BMS-193884 | - | [36] |
| Pyrimidine derivative 18 | 0.9 | [36] |
Expert Insight: The development of selective ETₐ antagonists is a key goal to avoid the potential adverse effects of blocking the ETₑ receptor. The data indicates that subtle structural modifications to the benzenesulfonamide scaffold can lead to highly potent and selective ETₐ receptor antagonists.
Experimental Protocol: Endothelin Receptor Radioligand Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of benzenesulfonamide derivatives for the endothelin receptor.[6][16][32][34][37]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the endothelin receptor in a membrane preparation.
Materials:
-
Cell membranes expressing the endothelin receptor (e.g., from CHO cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-ET-1)
-
Binding buffer
-
Test benzenesulfonamide compound
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, binding buffer, and the test compound at various concentrations.
-
-
Radioligand Addition:
-
Add the radiolabeled ligand at a fixed concentration to all wells.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The radioligand binding assay is a direct measure of the interaction between a compound and its receptor. The use of a filtration method allows for the rapid separation of bound and free radioligand, which is crucial for accurate measurement of binding at equilibrium.
Signaling Pathway: ETₐ Receptor-Mediated Vasoconstriction
Other Notable Biological Targets
The versatility of the benzenesulfonamide scaffold extends beyond the major target classes discussed above.
-
Dihydrofolate Reductase (DHFR): Some benzenesulfonamide derivatives have been shown to inhibit dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids.[26][38][39][40] This provides a basis for their antibacterial and potential anticancer activities.
-
HIV Protease and Nucleocapsid Protein: Benzenesulfonamide-containing compounds have been investigated as inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[37][41][42] Additionally, some derivatives have been shown to target the HIV-1 nucleocapsid protein, representing a novel antiviral mechanism.[21][35][39][43]
Conclusion
This guide has provided a comprehensive overview of the diverse biological targets of benzenesulfonamide derivatives, highlighting their significance in modern drug discovery. The inherent modularity of the benzenesulfonamide scaffold allows for fine-tuning of potency and selectivity against a wide array of enzymes and receptors. By understanding the structure-activity relationships, leveraging detailed experimental protocols, and elucidating the underlying signaling pathways, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. The provided data and methodologies serve as a robust foundation for the rational design and development of the next generation of benzenesulfonamide-based therapeutics.
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VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. National Institutes of Health. Available from: [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available from: [Link]
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Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. Available from: [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available from: [Link]
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Interactions Between Inhibitors of Dihydrofolate Reductase. PubMed. Available from: [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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Radioligand binding assays and quantitative autoradiography of endothelin receptors. Springer Link. Available from: [Link]
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A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Brieflands. Available from: [Link]
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HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. PubMed Central. Available from: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]
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Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS. PubMed. Available from: [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. National Institutes of Health. Available from: [Link]
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Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. Available from: [Link]
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HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Frontiers. Available from: [Link]
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Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Link. Available from: [Link]
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Available from: [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available from: [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available from: [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. Available from: [Link]
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Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. PubMed. Available from: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available from: [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health. Available from: [Link]
-
Lab Standard Operating Procedure Template: Kinase Assay with P-32. Harvard University. Available from: [Link]
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Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. ACS Publications. Available from: [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online. Available from: [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. National Institutes of Health. Available from: [Link]
-
Dihydrofolate reductase inhibitor. Wikipedia. Available from: [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available from: [Link]
-
Biphenylsulfonamide endothelin receptor antagonists. Part 3: structure-activity relationship of 4'-heterocyclic biphenylsulfonamides. PubMed. Available from: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available from: [Link]
-
Some important anti-HIV sulfonamides inhibit protease enzymes.. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Available from: [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available from: [Link]
-
Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. PubMed. Available from: [Link]
-
Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. Available from: [Link]
-
Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. Available from: [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available from: [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available from: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2,5-Dichloro-n-methylbenzenesulfonamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,5-Dichloro-n-methylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure personal safety and proper management of this chemical within a laboratory setting.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data for structurally similar compounds, this chemical is classified as hazardous and can cause skin and serious eye irritation[1]. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, all handling procedures must be designed to minimize these risks.
Hazard Summary:
-
Skin Irritation: Direct contact can lead to skin irritation[1].
-
Serious Eye Irritation: Contact with eyes can cause significant irritation[1].
-
Inhalation: While not an expected primary route of exposure if handled correctly, inhaling dust may cause respiratory irritation[1].
-
Ingestion: May be harmful if swallowed[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene preferred) | To prevent skin contact and irritation. Double gloving is recommended when handling larger quantities or for prolonged periods[2][3]. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured[3]. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | To protect against eye contact which can cause serious irritation[1][4]. Standard eyeglasses are not sufficient[4]. |
| Body | A laboratory coat or a disposable gown made of a low-permeability fabric. | To protect the skin on the arms and body from accidental contact[2][3]. The gown should have a solid front, long sleeves, and tight-fitting cuffs[3]. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large-scale operations or in emergencies. | To minimize the inhalation of any dust or aerosols. Work should be conducted in a chemical fume hood whenever possible[5][6]. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood[5][6].
-
Ensure that an eyewash station and safety shower are readily accessible[1].
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as detailed in the table above[3][7].
-
-
Handling and Use:
-
Avoid the formation of dust during handling.
-
Weigh the solid compound carefully within the chemical fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use[7].
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][7].
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[1][7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur[1][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention[7][8].
-
Spill Cleanup:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental and personal safety.
-
Waste Collection:
-
Container Disposal:
-
Final Disposal:
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2,4-Dichloro-N-methylbenzenesulfonamide Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010, June 5). Benzenesulfonamide Safety Data Sheet.
- (n.d.).
- Fisher Scientific. (n.d.). N-Methylbenzamide Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Benzenesulfonic acid, methyl ester Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
-
Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
- (n.d.).
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
